molecular formula C50H72O14 B15590435 Brevetoxin-3

Brevetoxin-3

Cat. No.: B15590435
M. Wt: 897.1 g/mol
InChI Key: BKMHDYJRAAJTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevetoxin-3 is a useful research compound. Its molecular formula is C50H72O14 and its molecular weight is 897.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H72O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,26,28-42,44-45,51-52H,1,11-15,17-24H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMHDYJRAAJTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Brevetoxin-3: A Technical Guide to its Discovery, Isolation, and Characterization from Karenia brevis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevetoxin-3 (PbTx-3), a potent neurotoxin, is a member of the brevetoxin (B15176840) family of lipid-soluble polyether compounds.[1] Produced by the marine dinoflagellate Karenia brevis, the causative agent of "red tides," PbTx-3 poses a significant threat to marine ecosystems and human health through the consumption of contaminated shellfish, leading to Neurotoxic Shellfish Poisoning (NSP).[1][2][3][4] This technical guide provides an in-depth analysis of the discovery, isolation, chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for the cultivation of Karenia brevis, extraction and purification of PbTx-3, and its analytical quantification are presented. Furthermore, this document summarizes key quantitative data and visualizes the toxin's signaling pathway and the experimental workflow for its isolation.

Introduction

Brevetoxins are a group of complex, ladder-like cyclic polyether neurotoxins produced by the dinoflagellate Karenia brevis.[1][3] These toxins are responsible for massive fish kills and can accumulate in shellfish, leading to Neurotoxic Shellfish Poisoning (NSP) in humans upon consumption.[2][3][5] this compound (PbTx-3), also known as Dihydrobrevetoxin B, is a derivative of brevetoxin-2 (PbTx-2), the most abundant brevetoxin produced by K. brevis.[1] Due to its relative stability, PbTx-3 is frequently utilized in experimental studies to investigate the structure and function of voltage-gated sodium channels and the pathophysiology of NSP.[1][6]

Physicochemical Properties of this compound

This compound is a lipid-soluble, thermostable polycyclic polyether. Its intricate structure is responsible for its high affinity and specific interaction with voltage-gated sodium channels.[1][4]

PropertyValueSource
Molecular Formula C₅₀H₇₂O₁₄[2][7][8][9]
Molecular Weight 897.1 g/mol [2][7][8][9]
CAS Number 85079-48-7[2][8][9]
Appearance Crystalline solid or white film[1][10]
Solubility Soluble in acetone, ethyl acetate, ethanol, methanol, and DMSO.[1][9][11]

Mechanism of Action

The primary mechanism of action for all brevetoxins is their high-affinity binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs).[1][2][3][6][11] This binding event leads to:

  • Persistent Activation: A hyperpolarizing shift in the voltage-dependence of channel activation, causing the channels to open at normal resting membrane potentials.[2][6][11]

  • Inhibition of Inactivation: The toxin slows the natural inactivation of the channel, prolonging the influx of sodium ions.[6][11]

  • Repetitive Firing: The persistent depolarization of the cell membrane results in uncontrolled, repetitive firing of nerve cells.[2][3][6]

This uncontrolled neuronal activity is the fundamental basis for the observed neurotoxic effects.[6]

Brevetoxin3_Signaling_Pathway Figure 1: this compound Signaling Pathway PbTx3 This compound (PbTx-3) VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 PbTx3->VGSC Binds to Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Membrane Depolarization Na_Influx->Depolarization Leads to Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Induces Neurotoxicity Neurotoxicity (NSP) Repetitive_Firing->Neurotoxicity Results in Brevetoxin3_Isolation_Workflow Figure 2: this compound Isolation Workflow Culture Karenia brevis Culture Harvest Cell Harvesting (Centrifugation/Filtration) Culture->Harvest Lysis Cell Lysis & Extraction (80% Methanol or Acetone) Harvest->Lysis Crude_Extract Crude Brevetoxin Extract Lysis->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Extract->SPE SPE_Eluate SPE Eluate SPE->SPE_Eluate HPLC Preparative HPLC (Reversed-phase C18) SPE_Eluate->HPLC PbTx3_Fractions Collect PbTx-3 Fractions HPLC->PbTx3_Fractions Pure_PbTx3 Pure this compound PbTx3_Fractions->Pure_PbTx3

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Brevetoxin-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxin-3 (PbTx-3) is a potent neurotoxin belonging to the brevetoxin (B15176840) family of lipid-soluble polyether compounds.[1] Produced by the marine dinoflagellate Karenia brevis, the organism responsible for harmful algal blooms known as "red tides," brevetoxins pose a significant threat to marine ecosystems and public health.[1][2] Contamination of shellfish with these toxins can lead to Neurotoxic Shellfish Poisoning (NSP) in humans.[3][4] this compound, a derivative of the more abundant Brevetoxin-2, is of particular interest to researchers due to its relative stability and potent activity. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, and biological activity of this compound, intended for professionals in the fields of toxicology, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound possesses a complex and unique molecular architecture, characterized by a trans-fused polycyclic ether backbone, forming a rigid, ladder-like structure. This intricate arrangement is fundamental to its specific interaction with voltage-gated sodium channels (VGSCs).[2]

Molecular Formula: C₅₀H₇₂O₁₄[5]

Molecular Weight: 897.1 g/mol [6][7]

IUPAC Name: (1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.0³,²⁶.0⁵,²⁴.0⁷,²⁰.0⁹,¹⁸.0¹¹,¹⁶.0³⁰,⁴⁸.0³³,⁴⁶.0³⁵,⁴⁴.0³⁷,⁴²]pentaconta-21,40-dien-39-one[6]

The absolute configuration of the brevetoxin backbone was unequivocally established through X-ray crystallography of a chiral dioxolane derivative of brevetoxin-B. This, in conjunction with extensive NMR spectroscopy, has allowed for the complete assignment of the stereochemistry of this compound.

Physicochemical Properties
PropertyValueSource
Physical State Crystalline solid[8]
Solubility Soluble in acetone (B3395972), ethyl acetate, ethanol, methanol (B129727), and DMSO.[8]
Calculated LogP 3.8[6][7]

Biological Activity and Mechanism of Action

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), a critical component of excitable cells such as neurons and muscle cells. This compound binds with high affinity to site 5 on the α-subunit of the VGSC.[2] This binding event leads to a cascade of downstream effects:

  • Persistent Activation: this compound binding causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel opens at more negative membrane potentials.[9]

  • Inhibition of Inactivation: The toxin inhibits the natural inactivation mechanism of the channel, leading to a prolonged open state.[9]

  • Increased Sodium Influx: The persistent activation and inhibited inactivation result in a sustained influx of sodium ions into the cell.[2]

This massive influx of sodium leads to membrane depolarization, repetitive firing of action potentials, and ultimately, excitotoxicity.

Quantitative Biological Data
Assay TypeSpecies/Cell LineEndpointValueSource
LD₅₀ (Lethal Dose, 50%) Japanese rice fish (Oryzias latipes) embryosLethality4 ng/egg[5]
Mouse (intraperitoneal)LD₅₀~30 µg/kg[1]
Mouse (oral)LOAEL100 µg/kg bw[4]
Mouse (oral)NOAEL10 µg/kg bw[4]
EC₅₀ (Half-maximal Effective Concentration) Primary rat cerebellar granule neuronsLactate dehydrogenase (LDH) release30.9 nM[5]
Primary rat cerebellar granule neuronsL-glutamate release45.3 nM[5]
Primary rat cerebellar granule neuronsL-aspartate release50.2 nM[5]
THP-1 MonocytesCytotoxicity>10,000 nM[1]
IC₅₀ (Half-maximal Inhibitory Concentration) Jurkat E6-1 cellsCell proliferationVaries by concentration[7]

Experimental Protocols

Isolation and Purification of this compound from Karenia brevis Cultures

Objective: To isolate and purify this compound from large-scale cultures of Karenia brevis.

Methodology:

  • Culturing: Large-scale cultures of Karenia brevis are grown in a suitable medium (e.g., F/2 medium) under controlled conditions of light and temperature.

  • Harvesting: Cells are harvested in the late logarithmic growth phase by centrifugation or filtration.

  • Extraction: The cell pellet is extracted with a solvent such as methanol or acetone to lyse the cells and solubilize the toxins.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, typically between an aqueous and a non-polar organic solvent (e.g., dichloromethane (B109758) or chloroform), to separate the lipid-soluble brevetoxins.

  • Chromatographic Purification: The organic phase is concentrated and subjected to a series of chromatographic steps:

    • Silica Gel Chromatography: Initial separation based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification using a reversed-phase column (e.g., C18) with a methanol/water gradient. Fractions corresponding to the this compound peak are collected.

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and mass spectrometry.

Structural Elucidation by NMR Spectroscopy

Objective: To determine the complete chemical structure and stereochemistry of this compound.

Methodology:

  • Sample Preparation: A highly purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • 1D NMR Spectroscopy:

    • ¹H NMR spectra are acquired to identify the chemical shifts, coupling constants, and integrations of all proton signals.

    • ¹³C NMR spectra (including DEPT experiments) are acquired to determine the chemical shifts and types of all carbon atoms.

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information for stereochemical assignments.

  • Data Analysis: The comprehensive NMR dataset is meticulously analyzed to piece together the complex polycyclic structure and assign the relative stereochemistry of all chiral centers.

X-ray Crystallography for Absolute Configuration

While the structure of this compound itself may be challenging to crystallize, the absolute configuration of the brevetoxin backbone was determined by X-ray crystallography of a derivative of the closely related Brevetoxin-B.

Methodology:

  • Derivative Synthesis: A crystalline derivative of a brevetoxin is synthesized, often incorporating a chiral auxiliary or a heavy atom to facilitate phase determination.

  • Crystal Growth: Single crystals of the derivative suitable for X-ray diffraction are grown.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. The structure is solved using methods like direct methods or Patterson methods and refined to obtain the precise atomic coordinates. The use of a chiral derivative allows for the unambiguous determination of the absolute stereochemistry.

Voltage-Gated Sodium Channel Binding Assay

Objective: To determine the binding affinity of this compound to VGSCs.

Methodology:

  • Preparation of Synaptosomes: Synaptosomes (sealed nerve terminals) are prepared from rat brain tissue by homogenization and differential centrifugation.

  • Radioligand Binding: The synaptosomes are incubated with a radiolabeled brevetoxin (e.g., [³H]PbTx-3) in the presence of varying concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the synaptosome-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The binding of this compound to VGSCs initiates a cascade of events within the neuron, leading to excitotoxicity.

Brevetoxin3_Signaling_Pathway PbTx3 This compound VGSC Voltage-Gated Sodium Channel (Site 5) PbTx3->VGSC Binds to Na_influx Increased Na⁺ Influx VGSC->Na_influx Causes Depolarization Membrane Depolarization Na_influx->Depolarization AP_firing Repetitive Action Potential Firing Depolarization->AP_firing VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates NT_release Neurotransmitter Release (e.g., Glutamate) AP_firing->NT_release Stimulates Ca_influx Increased Intracellular [Ca²⁺] VGCC->Ca_influx Opens Ca_influx->NT_release Triggers Excitotoxicity Excitotoxicity NT_release->Excitotoxicity Leads to

Caption: Signaling pathway of this compound leading to neuronal excitotoxicity.

Experimental Workflow for this compound Isolation and Characterization

The process of obtaining and characterizing this compound involves a multi-step workflow.

Brevetoxin3_Workflow Culture K. brevis Culturing Harvest Cell Harvesting Culture->Harvest Extract Solvent Extraction Harvest->Extract Purify Chromatographic Purification (HPLC) Extract->Purify Structure Structural Elucidation Purify->Structure Activity Biological Activity Assays Purify->Activity NMR NMR Spectroscopy Structure->NMR MS Mass Spectrometry Structure->MS Xray X-ray Crystallography (of derivative) Structure->Xray Binding VGSC Binding Assay Activity->Binding Cytotoxicity Cytotoxicity Assays Activity->Cytotoxicity

Caption: Experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound is a structurally complex and biologically potent marine neurotoxin. Its well-defined interaction with voltage-gated sodium channels makes it an invaluable tool for neuropharmacological research. A thorough understanding of its chemical structure, stereochemistry, and mechanism of action is crucial for the development of detection methods, potential therapeutics for NSP, and for utilizing this molecule as a probe to further investigate the function of ion channels. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers and professionals working with this fascinating and formidable natural product.

References

The Intricate Pathway of Brevetoxin-3 Biosynthesis in Dinoflagellates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Brevetoxins, a suite of potent neurotoxins produced by the dinoflagellate Karenia brevis, are complex polyether ladder compounds that pose significant threats to marine ecosystems and human health. Their intricate structures have long been a subject of fascination and a formidable challenge for synthetic chemists. Understanding their biosynthesis is crucial for predicting and mitigating harmful algal blooms, as well as for exploring their potential as pharmacological tools. This technical guide provides an in-depth exploration of the current understanding of the brevetoxin-3 (PbTx-3) biosynthesis pathway, detailing the experimental evidence, proposed enzymatic steps, and the methodologies employed in its investigation. Quantitative data are summarized for comparative analysis, and key experimental workflows are visualized to offer a comprehensive resource for the scientific community.

Introduction: The Enigma of Brevetoxin (B15176840) Synthesis

Brevetoxins are classified as polyketides, a diverse class of secondary metabolites synthesized by the iterative condensation of small carboxylic acid units.[1] However, the biosynthesis of brevetoxins deviates significantly from classical polyketide synthesis, exhibiting a number of unusual biochemical transformations.[1][2] The carbon backbone of brevetoxins is assembled by a Type I polyketide synthase (PKS), a large, multifunctional enzyme.[3] While PKS genes have been identified in K. brevis and localized to the dinoflagellate itself, a definitive link to a specific brevetoxin-producing gene cluster remains elusive due to the immense size and complexity of the K. brevis genome.[3][4][5]

This compound (PbTx-3) is a member of the brevetoxin-B backbone group and is closely related to other congeners, such as the more oxidized PbTx-2.[6][7] Isotopic labeling studies have been instrumental in elucidating the origins of the carbon atoms in the brevetoxin skeleton, revealing a complex interplay of precursors from acetate (B1210297) metabolism and the citric acid cycle.[1][2]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be conceptually divided into three main stages: backbone assembly by a polyketide synthase, formation of the polyether ladder structure, and terminal modifications.

Backbone Assembly: An Atypical Polyketide Synthase

The carbon backbone of this compound is constructed from acetate units, a hallmark of polyketide synthesis.[1] However, labeling patterns from experiments using 13C-labeled acetate have revealed several non-canonical features:

  • Incorporation of Citric Acid Cycle Intermediates: Unlike typical polyketide synthesis that relies solely on acetyl-CoA and malonyl-CoA, brevetoxin biosynthesis incorporates carbon skeletons derived from succinate (B1194679) and α-ketoglutarate.[8]

  • Unusual C1 Deletions: The labeling patterns show frequent deletions of the carboxyl carbon (C1) of acetate, leading to subunits that are not simple head-to-tail condensations.[1]

  • Mixed Origin of Methyl Groups: The pendant methyl groups on the brevetoxin backbone originate from both the methyl group of acetate and the methyl group of S-adenosylmethionine (SAM).[6]

These findings suggest that the K. brevis PKS is a highly adapted enzyme system with domains capable of catalyzing unconventional reactions.

Formation of the Polyether Ladder: The Epoxide Cascade Hypothesis

A central hypothesis for the formation of the characteristic trans-fused polyether rings of brevetoxins is the "epoxide cascade" cyclization.[9] This model proposes that the PKS-derived linear polyketide chain undergoes a series of stereospecific epoxidations to form a polyepoxide precursor. This precursor then undergoes a cascade of concerted epoxide-opening reactions, initiated by a nucleophilic attack, to form the ladder-like structure. While biomimetic synthetic studies have shown the plausibility of such a cascade, direct enzymatic evidence in K. brevis is still lacking.[9]

Terminal Modifications and Interconversion of Brevetoxins

The final steps in the biosynthesis likely involve tailoring reactions that modify the polyether core. For this compound, this includes the formation of the terminal side chain. There is strong evidence that this compound is a precursor to other brevetoxin congeners. Specifically, radiolabeling studies have shown that the specific activity of PbTx-2 (which has a terminal aldehyde) is approximately half that of PbTx-3 (which has a terminal alcohol), suggesting that PbTx-2 is formed by the oxidation of PbTx-3.[6][10]

This compound Biosynthesis Pathway cluster_0 Backbone Assembly (Atypical PKS) cluster_1 Polyether Ladder Formation cluster_2 Terminal Modifications acetate Acetate pks_backbone Linear Polyketide Backbone acetate->pks_backbone Primary building block tca TCA Cycle Intermediates (e.g., Succinate) tca->pks_backbone Incorporation sam S-adenosyl- methionine (SAM) sam->pks_backbone Methylation polyepoxide Polyepoxide Precursor pks_backbone->polyepoxide Epoxidation Cascade brevetoxin_core Brevetoxin-B Polyether Core polyepoxide->brevetoxin_core Ring-Closing Cascade pbtx3 This compound (PbTx-3) (Terminal Alcohol) brevetoxin_core->pbtx3 Tailoring Reactions pbtx2 Brevetoxin-2 (PbTx-2) (Terminal Aldehyde) pbtx3->pbtx2 Oxidation

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Analysis of Brevetoxin Production

The production of brevetoxins by K. brevis is influenced by various environmental and physiological factors. The tables below summarize key quantitative data from cultural studies.

Table 1: Brevetoxin Content in Karenia brevis Strains
StrainConditionBrevetoxin Content (pg/cell)Reference
CCMP 2228Control (Salinity 36)10.6 ± 1.4[4]
CCMP 2229Control (Salinity 36)10.2 ± 1.7[4]
SP3Control (Salinity 36)11.1 ± 1.1[4]
Wilson (Toxic)Control (Salinity 35)10 - 14[4]
K. brevis 165Exponential Growth6.78[11]
K. brevis 165Stationary/Decline Phase15.64 - 21.53[11]
Table 2: Specific Activity of Brevetoxin Congeners after [U-14C]-Acetate Feeding
Brevetoxin CongenerKey Functional GroupRelative Specific ActivityProposed Metabolic RelationshipReference
PbTx-3Terminal AlcoholHigherPrecursor[6][10]
PbTx-2Terminal Aldehyde~50% of PbTx-3Oxidation product of PbTx-3[6][10]
PbTx-7Terminal AlcoholHigherPrecursor[6][10]
PbTx-1Terminal Aldehyde~50% of PbTx-7Oxidation product of PbTx-7[6][10]

Key Experimental Protocols

The elucidation of the brevetoxin biosynthesis pathway relies on a combination of advanced techniques in molecular biology, analytical chemistry, and cell biology. The following sections provide detailed methodologies for key experiments.

Isotopic Labeling Studies for Precursor Identification

This protocol outlines the general procedure for determining the incorporation of labeled precursors into brevetoxins.

  • Culturing: Grow Karenia brevis cultures in a suitable medium (e.g., f/2) under controlled conditions of light and temperature.

  • Precursor Feeding: Introduce a stable or radioactive isotope-labeled precursor (e.g., [U-14C]-acetate, 13C-labeled acetate) to the cultures during the exponential growth phase.[6][10]

  • Incubation: Allow the cultures to grow for a defined period to ensure incorporation of the label.

  • Harvesting and Extraction: Harvest the K. brevis cells by centrifugation. Extract the brevetoxins using an appropriate solvent system, often involving solid-phase extraction (SPE) with C18 or hydrophilic-lipophilic balance (HLB) cartridges.[11]

  • Purification and Analysis:

    • Separate the brevetoxin congeners using High-Performance Liquid Chromatography (HPLC), typically with a C18 column and a water/acetonitrile gradient.[6][12]

    • For radioactive labels, quantify the radioactivity in each fraction using a scintillation counter or Radio-TLC.[6][10]

    • For stable isotope labels, analyze the purified congeners by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the position of the label.

  • Data Interpretation: Calculate the specific activity for radiolabeled compounds or map the incorporation pattern for stable isotopes to deduce the biosynthetic origins of the carbon skeleton.

Isotopic Labeling Workflow start Start: K. brevis Culture feed Feed with Labeled Precursor (e.g., [U-14C]-acetate) start->feed incubate Incubate for Incorporation feed->incubate harvest Harvest Cells & Extract Toxins incubate->harvest hplc HPLC Separation of Brevetoxin Congeners harvest->hplc analyze Analysis hplc->analyze radio Radio-TLC / Scintillation Counting (for 14C) analyze->radio ms_nmr LC-MS / NMR (for 13C) analyze->ms_nmr end End: Determine Specific Activity / Labeling Pattern radio->end ms_nmr->end

Caption: Experimental workflow for isotopic labeling studies.
Molecular Methods for PKS Gene Identification and Localization

This section describes the workflow used to identify and confirm the dinoflagellate origin of PKS genes.

  • RNA/DNA Extraction: Isolate total RNA and genomic DNA from non-axenic cultures of K. brevis.

  • Degenerate PCR: Perform PCR (on genomic DNA) and Reverse Transcription PCR (RT-PCR) (on cDNA synthesized from RNA) using degenerate primers designed to target conserved regions of Type I PKS genes, such as the β-ketosynthase (KS) domain.[3][13]

  • Sequencing and Analysis: Sequence the amplified PCR products and compare them to known PKS sequences in databases to confirm their identity.

  • Localization of PKS Genes:

    • Flow Cytometry: Separate K. brevis cells from associated bacteria in the culture using flow cytometry based on differences in size and fluorescence.[3]

    • PCR on Sorted Populations: Perform PCR on the sorted dinoflagellate and bacterial fractions to determine in which population the PKS gene is present.[3]

    • Fluorescence In Situ Hybridization (FISH): Use fluorescently labeled probes specific to the identified PKS gene sequences to visualize their location directly within K. brevis cells, providing definitive evidence of their dinoflagellate origin.[3][5][14]

  • Genomic Library Screening (for gene cluster identification):

    • Construct a fosmid library from K. brevis genomic DNA.[8][13]

    • Screen the library using probes derived from the identified PKS gene fragments to isolate larger genomic regions containing the full PKS genes and potentially the entire brevetoxin biosynthesis gene cluster.[8][13]

PKS Gene Identification and Localization cluster_A Gene Fragment Discovery cluster_B Localization to Dinoflagellate cluster_C Gene Cluster Identification culture K. brevis Culture (Non-axenic) extract Extract RNA/gDNA culture->extract pcr Degenerate PCR / RT-PCR (PKS-specific primers) extract->pcr sequence Sequence & Analyze PCR Products pcr->sequence flow Flow Cytometry Sorting (Separate K. brevis & Bacteria) sequence->flow fish Fluorescence In Situ Hybridization (FISH) sequence->fish library Construct Fosmid Genomic Library sequence->library pcr_sorted PCR on Sorted Fractions flow->pcr_sorted cluster_id Identify Putative Biosynthesis Gene Cluster pcr_sorted->cluster_id Confirms dinoflagellate origin fish->cluster_id Confirms dinoflagellate origin screen Screen Library with PKS Gene Probes library->screen screen->cluster_id

Caption: Workflow for PKS gene discovery and localization.

Conclusion and Future Directions

The biosynthesis of this compound in Karenia brevis is a complex and unique biochemical process that pushes the boundaries of our understanding of polyketide synthesis. While isotopic labeling studies have provided a foundational framework for the pathway and molecular techniques have begun to uncover the genetic basis, significant questions remain. The definitive identification and characterization of the complete brevetoxin gene cluster is the next major hurdle. Success in this area would not only fully elucidate the enzymatic machinery responsible for constructing this intricate molecule but also open the door to heterologous expression and synthetic biology approaches. This could enable the sustainable production of brevetoxins and their analogs for pharmacological research and the development of novel therapeutics. Furthermore, a deeper understanding of the genetic regulation of the pathway will be critical for predicting the toxicity of harmful algal blooms and developing effective mitigation strategies. The continued application of multi-omics approaches, combined with advances in genetic engineering of marine dinoflagellates, will undoubtedly be key to unraveling the remaining mysteries of brevetoxin biosynthesis.

References

Brevetoxin-3 ecological role in harmful algal blooms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Ecological Role of Brevetoxin-3 in Harmful Algal Blooms

Introduction

Harmful Algal Blooms (HABs), commonly referred to as "red tides," are a global phenomenon with significant ecological and economic consequences. In the Gulf of Mexico, the dinoflagellate Karenia brevis is the primary organism responsible for these blooms. K. brevis produces a suite of potent, lipid-soluble polyether neurotoxins known as brevetoxins.[1][2][3][4][5] These toxins are the causative agents of Neurotoxic Shellfish Poisoning (NSP) in humans and are responsible for massive mortalities of fish, marine mammals, and birds.[1][4][6][7][8][9]

This technical guide focuses on this compound (PbTx-3), a significant derivative in the brevetoxin (B15176840) family. We will explore its chemical nature, ecological function within HABs, mechanism of action, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PbTx-3's role in the marine environment.

This compound: Production and Chemical Nature

Brevetoxins are categorized into two main structural backbones: Type A (e.g., PbTx-1) and Type B (e.g., PbTx-2). This compound (PbTx-3), also known as Dihydrobrevetoxin B, is a Type B brevetoxin.[10][11][12] It is not the primary toxin synthesized by K. brevis but is rather a reduced metabolite of the more abundant Brevetoxin-2 (PbTx-2).[13][14][15] The conversion from PbTx-2 to PbTx-3 involves the reduction of an aldehyde group to a primary alcohol.[13] This transformation can occur when K. brevis cells are ruptured, releasing their contents into the marine environment.[5][16] While PbTx-2 is the major intracellular toxin, PbTx-3 can be found in both algal cells and the surrounding culture media.[5][10]

The Ecological Role of this compound

The presence of this compound and other brevetoxins during a K. brevis bloom has profound and cascading effects on the marine ecosystem.

Ichthyotoxicity and Wildlife Mortality

Brevetoxins are potent ichthyotoxins, and their release during HABs is the direct cause of the massive fish kills that characterize these events.[9][16] The toxins are absorbed through the gills, leading to paralysis of the respiratory system.[16] Beyond fish, brevetoxins are implicated in the mortalities of marine mammals, such as manatees and dolphins, as well as sea birds that are exposed through the food web.[4][6][9]

Trophic Transfer and Bioaccumulation

One of the most significant ecological roles of brevetoxins is their ability to be transferred through the marine food web.

  • Vectoring by Shellfish : Filter-feeding bivalves like oysters, clams, and mussels ingest K. brevis cells and can accumulate high concentrations of brevetoxins without apparent harm to themselves.[4][7][13] These contaminated shellfish then become vectors, passing the toxins to higher trophic levels, including humans, causing NSP.[4][7] Studies have shown that while oysters rapidly accumulate PbTx-3, they also eliminate about 90% of it without significant biotransformation within two weeks.[14]

  • Other Vectors : Research has revealed that other organisms can also act as vectors. Brevetoxins have been found to accumulate in live fish and seagrass, which have been linked to mortality events in dolphins and manatees, respectively, long after a bloom has dissipated.[6]

G cluster_bloom Harmful Algal Bloom (HAB) cluster_web Marine Food Web k_brevis Karenia brevis cells (Produce PbTx-2) release Cell Lysis & Release (PbTx-2 -> PbTx-3) k_brevis->release shellfish Filter-Feeding Shellfish (Oysters, Clams) release->shellfish Ingestion & Accumulation fish Fish release->fish Gill Absorption seagrass Seagrass release->seagrass Accumulation mammals Marine Mammals (Dolphins, Manatees) shellfish->mammals birds Sea Birds shellfish->birds humans Humans (Neurotoxic Shellfish Poisoning) shellfish->humans fish->mammals fish->birds seagrass->mammals Grazing G cluster_effects Consequences of Binding pbtx3 This compound (PbTx-3) vgsc Voltage-Gated Sodium Channel (VGSC) α-subunit, Site 5 pbtx3->vgsc Binds to activation Lowered Activation Potential vgsc->activation inactivation Inhibition of Inactivation vgsc->inactivation persistent Persistent Channel Activation vgsc->persistent na_influx Prolonged Na+ Influx persistent->na_influx depolarization Membrane Depolarization & Repetitive Nerve Firing na_influx->depolarization neurotoxicity Neurotoxicity depolarization->neurotoxicity G start K. brevis Culture (Late Log Phase) harvest 1. Harvesting (Centrifugation or Filtration) start->harvest extract 2. Crude Extraction (e.g., 80% Methanol, Sonication) harvest->extract concentrate1 3. Concentration (Evaporation) extract->concentrate1 spe 4. Solid Phase Extraction (SPE) (C18 Cartridge) concentrate1->spe concentrate2 5. Concentration (Evaporation) spe->concentrate2 hplc 6. Preparative HPLC (Reversed-phase C18 column) concentrate2->hplc collect 7. Fraction Collection (Monitor at 215 nm) hplc->collect end Purified PbTx-3 collect->end

References

Brevetoxin-3 in Marine Environments: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxin-3 (BTX-3), a potent neurotoxin produced by the dinoflagellate Karenia brevis, poses a significant threat to marine ecosystems and public health. Understanding its stability and degradation pathways in marine environments is crucial for predicting its fate, assessing its toxicological risks, and developing potential mitigation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's persistence and breakdown in marine settings, consolidating quantitative data, detailing experimental methodologies, and illustrating key processes.

Data Presentation: Quantitative Stability and Degradation Data

The stability of this compound is influenced by a variety of environmental factors. The following tables summarize key quantitative data from the scientific literature regarding its degradation under different conditions.

Table 1: Photodegradation of this compound in Seawater

ParameterValueConditionsReference
First-Order Photodegradation Rate Coefficient0.84 - 2.49 h⁻¹Simulated sunlight[1]
Half-life (calculated from rate coefficient)~0.28 - 0.83 hSimulated sunlight[1]
Degradation after 24h~35% (for PbTx-2, a structural analog)Natural sunlight[2][3]
Degradation in dark control~3% (for PbTx-2)24 hours[2][3]

Table 2: Chemical and Biological Degradation of this compound

Degradation ProcessResultConditionsReference
pH StabilityStable between pH 2 and 10[4]
Thermal StabilityStable up to 300°C[4]
Microbial Degradation45% biodegradation by Chromohalobacter sp. (MB-4)[5]
Sonolytic Degradation (Ultrasound + Fenton Reagents)Complete removal in < 15 minutes4.5 ppm PbTx-3, 665 KHz, 500W[6][7]

Table 3: this compound Concentrations in Marine Sediments

LocationConcentration (ng g⁻¹ dry sediment)Reference
Big Hickory Pass (BHP), Florida3.1[4][8][9]
Big Carlos Pass (BCP), Florida9.7[4][8][9]
Fort Meyers Beach (FMB), Florida2.7[4][8][9]

Experimental Protocols

Detailed methodologies are essential for reproducible research in the field of marine toxin stability. The following sections outline key experimental protocols cited in the literature for studying this compound degradation.

Protocol 1: Photodegradation Study of this compound in Seawater

Objective: To determine the photodegradation rate and identify transformation products of this compound under controlled light conditions.

Materials:

  • This compound standard

  • Natural or artificial seawater (filtered)

  • Quartz tubes or vessels (transparent to UV and visible light)

  • Solar simulator or natural sunlight setup

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile, methanol, water (HPLC grade)

  • Formic acid, ammonium (B1175870) formate (B1220265) (for LC-MS mobile phase)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike filtered seawater with the stock solution to achieve the desired initial concentration.

  • Irradiation: Transfer the spiked seawater into quartz tubes. Expose the samples to a controlled light source (solar simulator) or natural sunlight for a defined period. Include dark controls by wrapping identical tubes in aluminum foil.

  • Sampling: At predetermined time intervals, withdraw aliquots from both the light-exposed and dark control samples.

  • Extraction: Extract the brevetoxins from the seawater samples using solid-phase extraction (SPE).

  • Analysis: Analyze the extracts using a validated LC-MS/MS method to quantify the remaining this compound and identify any transformation products.[10][11][12]

  • Data Analysis: Calculate the photodegradation rate constant by plotting the natural log of the this compound concentration versus time.

Protocol 2: Microbial Degradation Assay of this compound

Objective: To assess the capability of marine microorganisms to degrade this compound.

Materials:

  • This compound standard

  • Marine bacterial isolate or a natural microbial consortium

  • Sterile marine broth or artificial seawater medium

  • Incubator with shaking capabilities

  • Sterile flasks or vials

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for brevetoxins or LC-MS system

  • Materials for bacterial enumeration (e.g., agar (B569324) plates, microscope)

Procedure:

  • Culture Preparation: Grow the marine bacterial isolate in a suitable marine broth to a desired cell density.

  • Assay Setup: In sterile flasks, add the marine broth or artificial seawater medium. Spike the medium with a known concentration of this compound.

  • Inoculation: Inoculate the flasks with the prepared bacterial culture. Include sterile controls (no bacteria) to account for abiotic degradation.

  • Incubation: Incubate the flasks under controlled conditions (e.g., temperature, light, shaking).

  • Sampling: At regular intervals, collect samples from the flasks for both toxin analysis and bacterial enumeration.

  • Toxin Quantification: Measure the concentration of this compound in the samples using an ELISA kit or by LC-MS.[5][13]

  • Data Analysis: Determine the percentage of this compound degradation over time in the inoculated samples compared to the sterile controls.

Mandatory Visualizations

Logical Relationships and Experimental Workflows

Brevetoxin_Degradation_Workflow Experimental Workflow for this compound Degradation Studies cluster_setup Experimental Setup cluster_conditions Degradation Conditions cluster_analysis Sampling and Analysis cluster_results Data Interpretation A Prepare this compound Spiked Seawater B Aliquot into Experimental Units (e.g., Quartz Tubes, Flasks) A->B C1 Photodegradation (Light Exposure) B->C1 Apply Conditions C2 Microbial Degradation (Inoculation) B->C2 Apply Conditions C3 Chemical Degradation (e.g., pH, Temperature) B->C3 Apply Conditions C4 Dark Control B->C4 Apply Conditions D Collect Samples at Time Intervals C1->D C2->D C3->D C4->D E Extract this compound D->E F Quantify using LC-MS or ELISA E->F G Identify Degradation Products (LC-MS) E->G H Calculate Degradation Rates F->H I Characterize Degradation Pathways G->I J Assess Changes in Toxicity I->J

Caption: Workflow for studying this compound degradation.

Signaling and Degradation Pathways

Photodegradation_Pathway Proposed Photodegradation Pathways of this compound cluster_pathways Primary Photodegradation Mechanisms BTX3 This compound P1 Ring-Opening BTX3->P1 Sunlight P2 Alkyl Chain Cleavage BTX3->P2 Sunlight P3 Hydrolysis BTX3->P3 Sunlight P4 Dehydroxylation BTX3->P4 Sunlight P5 Epoxidation BTX3->P5 Sunlight P6 β-Elimination BTX3->P6 Sunlight TPs Transformation Products (n=5) P1->TPs P2->TPs P3->TPs P4->TPs P5->TPs P6->TPs

Caption: Photodegradation pathways of this compound.

Microbial_Degradation_Concept Conceptual Diagram of Microbial Degradation of this compound BTX3 This compound in Seawater Bacteria Marine Bacteria (e.g., Chromohalobacter sp.) BTX3->Bacteria Uptake Enzymes Extracellular/Intracellular Enzymes BTX3->Enzymes Interaction Bacteria->Enzymes Production Metabolites Less Toxic Metabolites Enzymes->Metabolites Transformation Uptake Bacterial Uptake Degradation Enzymatic Degradation

Caption: Microbial degradation of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Brevetoxin-3 from Algal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxin-3 (PbTx-3) is a potent neurotoxin belonging to the brevetoxin (B15176840) family of lipid-soluble polyether compounds.[1] Produced by the marine dinoflagellate Karenia brevis, these toxins are responsible for neurotoxic shellfish poisoning (NSP) and can have significant impacts on marine ecosystems and human health.[1][2] In the research and drug development sectors, purified brevetoxins are invaluable tools for studying voltage-gated sodium channels (VGSCs), as they bind with high affinity to site 5 on the alpha-subunit of these channels, leading to persistent activation and neuronal excitation.[1][3] This document provides a detailed protocol for the extraction and purification of this compound from Karenia brevis cultures, intended for use in a laboratory setting.

Experimental Protocols

Culturing of Karenia brevis

Successful extraction of this compound begins with the robust cultivation of Karenia brevis.

Materials:

  • Karenia brevis starter culture

  • F/2 marine enrichment medium[4]

  • Sterile artificial seawater (28-32 ppt)[5]

  • Large volume culture vessels (e.g., 4L carboys)[5]

  • Growth chamber or incubator with controlled temperature and lighting[4][5]

  • Hemocytometer or particle counter for cell density monitoring[4]

Protocol:

  • Medium Preparation: Prepare F/2 medium in sterile artificial seawater according to the manufacturer's instructions.[4]

  • Inoculation: Inoculate the sterile F/2 medium with a healthy Karenia brevis starter culture under aseptic conditions.[4]

  • Incubation: Maintain the cultures at a constant temperature between 22-28 °C.[4]

  • Lighting: Provide a 12:12 hour light:dark cycle using cool white fluorescent lights.[5]

  • Growth Monitoring: Monitor the culture's growth phase by regularly measuring cell density. The total toxin concentration in culture media can range from 10.27 to 449.11 μg/L depending on the growth stage.[6]

  • Harvesting: Harvest the cells in the late exponential or early stationary phase for optimal toxin yield by centrifugation to pellet the cells.[7]

Extraction of Crude Brevetoxins

This protocol outlines the initial extraction of the lipophilic brevetoxin congeners from the harvested algal biomass.

Materials:

  • Harvested Karenia brevis cell pellet

  • Methanol[7]

  • Acetone[8][9]

  • Sonicator or homogenizer[7]

  • Centrifuge and appropriate centrifuge tubes

  • Rotary evaporator or nitrogen evaporator[7][8]

Protocol:

  • Cell Lysis: Resuspend the cell pellet in methanol (B129727). Lyse the cells using either sonication or homogenization to release the intracellular toxins.[7]

  • Solvent Extraction: After cell lysis, agitate the mixture vigorously. Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the brevetoxins.[7] Alternatively, acetone (B3395972) can be used for extraction by ultrasonic agitation, followed by centrifugation to separate the solvent.[8] This process can be repeated multiple times to ensure complete extraction.[8]

  • Solvent Evaporation: Concentrate the collected supernatant (methanolic or acetonic extract) under reduced pressure using a rotary evaporator or a gentle stream of nitrogen.[7][8] This crude extract will contain a mixture of brevetoxins and other lipid-soluble cellular components.

Purification of this compound

A multi-step purification process is necessary to isolate this compound from the crude extract. This typically involves Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC).

Protocol 3.1: Solid-Phase Extraction (SPE) Clean-up

SPE is used to remove polar impurities and concentrate the brevetoxins.

Materials:

  • Crude brevetoxin extract

  • C18 SPE cartridges[7][10][11]

  • Methanol[7][10]

  • Deionized water[7][10]

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.[7][10]

  • Sample Loading: Dilute the crude extract with water to a final methanol concentration of approximately 20% and load it onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with a low percentage of methanol in water to remove polar impurities.[7][10]

  • Elution: Elute the brevetoxins from the cartridge using 100% methanol.[7][10]

  • Solvent Evaporation: Evaporate the methanol from the eluate to dryness.[8]

Protocol 3.2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed for the final separation and isolation of this compound from other brevetoxin congeners.

Materials:

  • Dried SPE eluate

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column[5]

  • HPLC-grade methanol[5]

  • HPLC-grade water[5]

Procedure:

  • Sample Preparation: Dissolve the dried SPE eluate in a small volume of the initial mobile phase (e.g., 85:15 methanol/water).[5]

  • HPLC Separation: Inject the sample onto the preparative C18 column. A common mobile phase is a mixture of methanol and water, with an isocratic elution of 85% methanol being effective.[5] Monitor the elution profile at 215 nm.[5]

  • Fraction Collection: Collect the fractions corresponding to the chromatographic peak of this compound.

  • Purity Assessment and Final Evaporation: Analyze the purity of the collected fractions using analytical HPLC-MS. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

Table 1: Recovery Rates of Brevetoxins using different Solid-Phase Extraction (SPE) Columns.

BrevetoxinC18 SPE Column Recovery (%)HLB SPE Column Recovery (%)
BTX-150.3174.61
BTX-257.9582.36
BTX-375.6472.08
Data sourced from a study on K. brevis culture media.[6]

Table 2: Quantitative Analysis of this compound by LC-MS/MS.

ParameterValueReference
Precursor Ion (m/z)897.5[2][12]
Product Ion (m/z)725.5[12][13]
Determination Limit (in shellfish)2 ng/g[12]
Recovery (in shellfish)73-112%[13][14]
RSD (within-lab reproducibility)14-18%[13][14]

Visualization

Experimental Workflow

Brevetoxin_Extraction_Workflow cluster_0 Culturing cluster_1 Crude Extraction cluster_2 Purification cluster_3 Final Product & Analysis K_brevis_Culture Karenia brevis Culture (F/2 Medium, 22-28°C, 12:12 L:D) Harvesting Cell Harvesting (Centrifugation) K_brevis_Culture->Harvesting Cell_Lysis Cell Lysis & Extraction (Methanol/Acetone) Harvesting->Cell_Lysis Solvent_Evaporation_1 Solvent Evaporation (Crude Extract) Cell_Lysis->Solvent_Evaporation_1 SPE Solid-Phase Extraction (C18 Cartridge) Solvent_Evaporation_1->SPE HPLC Preparative HPLC (C18 Column, 85% MeOH) SPE->HPLC Pure_PbTx3 Purified this compound HPLC->Pure_PbTx3 Quantification Quantification (LC-MS/MS) Pure_PbTx3->Quantification

Caption: Workflow for this compound extraction and purification.

Storage and Handling

Purified this compound should be handled with extreme caution in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).[15] this compound is stable as a dry solid under vacuum and should be stored at -20°C. Stock solutions can be prepared in solvents such as acetone, acetonitrile, ethanol, or ethyl acetate (B1210297) and should also be stored at -20°C.[15] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[15] The use of DMSO as a solvent is discouraged due to its ability to enhance membrane permeability. In solution, brevetoxins have a half-life of 4-6 months.[15]

References

Brevetoxin-3 purification using high-performance liquid chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol for Researchers and Drug Development Professionals

This document provides a comprehensive guide to the purification of Brevetoxin-3 (PbTx-3), a potent neurotoxin, using high-performance liquid chromatography (HPLC). This compound, a ladder-like cyclic polyether produced by the dinoflagellate Karenia brevis, is a critical tool in neuropharmacology and toxicology research due to its specific interaction with voltage-gated sodium channels.[1] The protocols outlined below cover the entire workflow, from the initial extraction to the final purification and purity assessment, designed for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a derivative of Brevetoxin-2 (PbTx-2) and is categorized as a type-B brevetoxin (B15176840).[1] Its stability makes it a preferred compound for experimental studies. The primary mechanism of action for brevetoxins is their high-affinity binding to site 5 on the alpha-subunit of voltage-gated sodium channels.[1][2] This binding leads to a hyperpolarizing shift in the channel's activation voltage and inhibits its inactivation, resulting in a persistent influx of sodium ions and continuous nerve cell firing.[1]

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C₅₀H₇₂O₁₄[3][4]
Molecular Weight 897.1 g/mol [1][3][4]
CAS Number 85079-48-7[1][4]
Solubility Soluble in acetone, ethyl acetate, ethanol, methanol (B129727), and DMSO.[1]
Appearance Crystalline solid[1]

Experimental Protocols

The purification of this compound is a multi-step process that begins with the cultivation of Karenia brevis and proceeds through extraction, solid-phase extraction (SPE) cleanup, and finally, preparative HPLC for isolation.

Protocol 1: Culturing and Harvesting Karenia brevis
  • Culture Medium: Prepare F/2 medium, a common medium for marine dinoflagellates.

  • Inoculation and Growth: Inoculate the sterile F/2 medium with a starter culture of K. brevis. Maintain the cultures at 22-28 °C with a 12:12 hour light:dark cycle.[5]

  • Monitoring Growth: Monitor cell density using a hemocytometer or particle counter. Toxin production is typically highest during the late logarithmic to early stationary growth phase.[1][5]

  • Harvesting: Once the desired cell density (typically >100,000 cells/mL) is reached, harvest the cells by continuous centrifugation or tangential flow filtration.[1][5] Store the resulting cell paste at -20°C.[5]

Protocol 2: Crude Extraction
  • Cell Lysis and Extraction: Resuspend the frozen cell paste in 80% methanol in water or acetone.[1][5] Lyse the cells using sonication on ice or bead beating to release the intracellular toxins.[1][5]

  • Extraction Completion: Stir the cell suspension for several hours at 4°C to ensure complete extraction.[1][5]

  • Clarification: Centrifuge the mixture to pellet cell debris. Collect the supernatant containing the crude brevetoxin extract.[1][5]

  • Re-extraction: Repeat the extraction of the cell pellet to maximize the yield and pool the supernatants.[1][5]

Protocol 3: Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Use a C18 or a similar reversed-phase SPE cartridge. Condition the cartridge by sequentially passing methanol and then water through it.[1][5]

  • Sample Loading: Dilute the crude extract with water to a final methanol concentration of approximately 20%. Load the diluted extract onto the conditioned SPE cartridge.[1][5]

  • Washing: Wash the cartridge with a low percentage of methanol in water to remove polar impurities.[5]

  • Elution: Elute the brevetoxins with 100% methanol.[1][5] Collect the eluate and evaporate the solvent under reduced pressure.[5]

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Utilize a preparative HPLC system equipped with a UV detector and a reversed-phase C18 column suitable for preparative scale separations.[5]

  • Mobile Phase: A common mobile phase is a mixture of methanol and water. A typical starting condition is 85:15 methanol/water.[5][6] A gradient elution may be necessary to achieve optimal separation from other brevetoxin congeners.[5]

  • Sample Injection: Dissolve the dried SPE eluate in a small volume of the initial mobile phase and inject it onto the column.[5]

  • Fraction Collection: Monitor the elution profile at a wavelength of 215 nm.[5] Collect the fractions corresponding to the this compound peak. The identity of the peak can be confirmed using analytical HPLC-MS/MS.[5]

Protocol 5: Purity Assessment by Analytical HPLC
  • System: Use an analytical HPLC system with a C18 column and a UV detector.[5]

  • Analysis: Analyze the collected fractions to determine the purity of this compound.

  • Quantification: Calculate the peak area of this compound as a percentage of the total peak area in the chromatogram to determine the purity.[5]

Data Presentation

The following tables summarize the typical parameters and expected results for the HPLC purification and characterization of this compound.

Table 1: Preparative HPLC Parameters

ParameterValue
Instrument Preparative HPLC with UV Detector
Column Reversed-Phase C18 (Preparative Scale)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 85% B, increasing to 100% B over 20 minutes
Flow Rate 5-20 mL/min (column dependent)
Detection UV at 215 nm[5]
Injection Volume 1-5 mL (concentration dependent)

Table 2: Analytical LC-MS/MS Parameters for Confirmation and Quantification

ParameterValue
Instrument HPLC coupled to a tandem mass spectrometer with ESI source[7]
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)[1]
Mobile Phase A Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[8]
Mobile Phase B Methanol/water (95:5, v/v) with 2 mM ammonium formate and 0.1% formic acid[7]
Gradient 30-80% B over 1 min, 80-95% B over 7 min, 95-100% B for 1 min[7]
Flow Rate 300 µL/min[7]
Ionization Mode Positive Ion Electrospray (ESI)[1]
MRM Transition m/z 897.5 > 725.5[9][10]

Table 3: Expected Results

ParameterExpected Value
SPE Recovery 72.08% - 75.64% (depending on SPE sorbent)[11]
Preparative HPLC Purity >95% (as determined by analytical HPLC)[1]
LC-MS/MS Limit of Detection < 2 ng/g[10]

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the this compound purification process.

Brevetoxin3_Purification_Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Analysis and Final Product Culture K. brevis Culturing Harvest Cell Harvesting Culture->Harvest Extraction Crude Toxin Extraction Harvest->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Purity_Analysis Purity Assessment (Analytical HPLC) Prep_HPLC->Purity_Analysis Final_Product Purified this compound (>95% Purity) Purity_Analysis->Final_Product

Caption: Workflow for the purification of this compound.

References

Application Note: Detection of Brevetoxin-3 in Seawater using a Competitive ELISA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These toxins can accumulate in shellfish and other marine organisms, leading to neurotoxic shellfish poisoning (NSP) in humans upon consumption. Brevetoxin-3 (PbTx-3) is one of the major congeners of this toxin family. Monitoring the presence and concentration of brevetoxins in seawater is crucial for early warning systems to protect public health and mitigate the economic impacts of harmful algal blooms (HABs). This application note describes a sensitive and rapid method for the quantitative detection of this compound in seawater samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3][4][5][6]

Principle of the Assay

The brevetoxin (B15176840) ELISA is a direct competitive immunoassay.[5] The assay is based on the competition between brevetoxin in the sample and a brevetoxin-enzyme conjugate for a limited number of binding sites on anti-brevetoxin antibodies immobilized on a microtiter plate.[5] In the absence of brevetoxin in the sample, the brevetoxin-enzyme conjugate binds to the antibodies. After a washing step, a substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of brevetoxin in the sample.[5] Samples containing brevetoxin will inhibit the binding of the conjugate, resulting in a weaker color signal. The concentration of brevetoxin is determined by comparing the color intensity with a standard curve generated from known concentrations of a brevetoxin standard (typically PbTx-3).[7]

Materials and Reagents

  • Brevetoxin ELISA Kit (containing anti-brevetoxin antibody-coated microtiter plate, brevetoxin-HRP conjugate, brevetoxin standards, wash buffer concentrate, substrate solution, and stop solution)

  • Seawater Sample Pretreatment Solution[7][8]

  • Distilled or deionized water

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm[1][7]

  • Glass sample collection containers[7]

  • Vortex mixer

  • Timer

Quantitative Data Summary

The performance of the brevetoxin ELISA for the detection of brevetoxins in seawater is summarized below. Data is compiled from various sources and commercial kits.

Table 1: Assay Performance Characteristics in Seawater

ParameterValueReference
Limit of Detection (LOD)~0.031 ng/mL[6][9]
50% Inhibition (IC50)~0.2425 ng/mL[6][9]
Quantitative Range0.0400 - 2.00 ng/mL[10][11][12]
Incubation Time~75 minutes - 2 hours[9][13]

Table 2: Cross-Reactivity of the Brevetoxin ELISA

The antibodies used in these assays exhibit varying degrees of cross-reactivity with different brevetoxin analogs. It is important to note that this ELISA recognizes other NSP toxins to varying degrees.[9]

Brevetoxin AnalogCross-Reactivity (%)Reference
PbTx-3100[9]
Desoxy PbTx-2133[9]
PbTx-5127[9]
PbTx-2102[9]
PbTx-983[9]
PbTx-613[9]
PbTx-15[9]
PbTx-B5144[11]

Note: Cross-reactivity values may vary between different antibody lots and kit manufacturers.

Experimental Protocols

Seawater Sample Collection and Preparation

Proper sample collection and preparation are critical for accurate results.

  • Collect seawater samples in clean glass containers.[7]

  • To prevent the loss of brevetoxin to the glass surface, immediately after collection, add a seawater sample pretreatment solution. For example, add 0.5 mL of Seawater Pretreatment Solution to 2 mL of the seawater sample.[7]

  • Mix the sample thoroughly by hand.[7]

  • The preserved sample is now ready for analysis. The final concentration will need to be multiplied by a dilution factor of 1.25.[7]

  • Highly contaminated samples that fall outside the standard curve range should be further diluted with a sample diluent and re-analyzed.[7]

ELISA Assay Procedure

The following is a general protocol. Always refer to the specific instructions provided with your ELISA kit.

  • Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare the wash buffer by diluting the concentrate with distilled or deionized water as per the kit instructions.[7]

  • Standard and Sample Addition : Add 50 µL of each standard solution and prepared seawater sample into the appropriate wells of the antibody-coated microtiter plate.[7] It is recommended to run all standards and samples in duplicate or triplicate.[7]

  • Conjugate Addition : Add 50 µL of the brevetoxin-HRP conjugate to each well.

  • Antibody Addition : Add 50 µL of the anti-brevetoxin antibody solution to each well.

  • Incubation : Gently mix the plate and incubate for the time specified in the kit manual (e.g., 60 minutes) at room temperature.

  • Washing : Decant the contents of the wells and wash the plate 3-5 times with the prepared wash buffer.[9] After the final wash, invert the plate and blot it dry on absorbent paper to remove any remaining wash buffer.[9]

  • Substrate Addition : Add 100 µL of the substrate solution to each well.[9]

  • Incubation : Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature, protected from direct light.

  • Stopping the Reaction : Add 100 µL of the stop solution to each well. The color in the wells will change from blue to yellow.[7]

  • Absorbance Reading : Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[1][7]

Data Analysis
  • Calculate the average absorbance for each set of replicate standards and samples.

  • Calculate the percent binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Average Absorbance of Standard or Sample / Average Absorbance of Zero Standard) x 100

  • Plot a standard curve of %B/B₀ versus the logarithm of the brevetoxin concentration for the standards.

  • Determine the concentration of brevetoxin in the seawater samples by interpolating their %B/B₀ values on the standard curve.[7]

  • Multiply the determined concentration by the dilution factor from the sample preparation step (e.g., 1.25) to obtain the final concentration in the original seawater sample.[7]

Visualizations

ELISA_Workflow start Start: Seawater Sample Collection prep Sample Preparation: Add Pretreatment Solution & Mix start->prep add_std_sample Add Standards & Prepared Samples to Antibody-Coated Plate prep->add_std_sample add_conjugate Add Brevetoxin-HRP Conjugate add_std_sample->add_conjugate add_antibody Add Anti-Brevetoxin Antibody add_conjugate->add_antibody incubate1 Incubate add_antibody->incubate1 wash Wash Plate incubate1->wash add_substrate Add Substrate Solution wash->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Data Analysis: Calculate Concentration read_plate->analyze end End: Report Results analyze->end

Caption: Experimental workflow for this compound detection in seawater using ELISA.

Competitive_ELISA_Principle Principle of Competitive ELISA cluster_neg Negative Sample (No Brevetoxin) cluster_pos Positive Sample (Brevetoxin Present) Ab_neg Antibody HRP_neg BTX-HRP Ab_neg->HRP_neg Binds Sub_neg Substrate HRP_neg->Sub_neg Converts Color_neg Color Signal Sub_neg->Color_neg High Signal Ab_pos Antibody BTX_pos Brevetoxin Ab_pos->BTX_pos Binds HRP_pos BTX-HRP BTX_pos->HRP_pos Competes Out Sub_pos Substrate HRP_pos->Sub_pos No/Low Conversion NoColor_pos No/Low Signal Sub_pos->NoColor_pos

Caption: Diagram illustrating the competitive principle of the Brevetoxin ELISA.

References

Application Notes and Protocols for Brevetoxin-3 Electrophysiology using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxin-3 (PbTx-3) is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. It belongs to a family of lipid-soluble polyether compounds that specifically target voltage-gated sodium channels (VGSCs), crucial components in the generation and propagation of action potentials in excitable cells.[1][2] PbTx-3 binds with high affinity to site 5 on the α-subunit of the VGSC.[3][4] This interaction leads to a distinct set of electrophysiological effects, including a shift in the voltage-dependence of activation to more negative potentials, prolongation of the channel's mean open time, and an inhibition of inactivation processes.[1][3] These modifications result in a persistent influx of sodium ions, causing membrane depolarization and increased neuronal excitability.[1]

These unique properties make this compound a valuable pharmacological tool for studying the structure and function of VGSCs. These application notes provide detailed protocols for utilizing patch-clamp electrophysiology to investigate the effects of this compound on VGSCs, offering insights for researchers in neuroscience, pharmacology, and toxicology.

Data Presentation: Quantitative Effects of this compound on Voltage-Gated Sodium Channels

The following tables summarize the quantitative data on the electrophysiological effects of this compound on various VGSC subtypes.

Table 1: Effects of this compound on Sodium Channel Gating Properties

ParameterToxin ConcentrationCell Type/Channel SubtypeEffectReference
Half-activation Voltage (V½) 1 nMHuman Nav1.6Shifted from -46.8 ± 1.8 mV to -62.1 ± 3.9 mV[5]
Activation Voltage 30-500 nMRat sensory neurons (TTX-sensitive)Shift to more negative membrane potentials[3]
Channel Inactivation 30-500 nMRat sensory neurons (TTX-sensitive)Inhibition of inactivation[3]
Mean Open Time 30-500 nMRat sensory neurons (TTX-sensitive)Prolonged[3]

Table 2: Single-Channel Conductance in the Presence of this compound

ParameterToxin ConcentrationCell TypeConductanceReference
Unitary Current Amplitude 30-500 nMRat sensory neuronsTwo unitary current amplitudes observed[3]
Slope Conductance 30-500 nMRat sensory neurons10.7 pS and 21.2 pS[3]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound Effects

This protocol details the standard whole-cell patch-clamp technique to measure the effect of this compound on the macroscopic currents of VGSCs expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific Nav subtype).

Materials:

  • Cell Culture: HEK293 cells stably transfected with the desired VGSC subtype.

  • Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.[1][4]

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.[1]

  • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjusted to pH 7.2 with CsOH.[1]

  • This compound Stock Solution: 1 mM in DMSO, stored at -20°C.[6] Prepare fresh dilutions in extracellular solution daily.

Procedure:

  • Cell Preparation: Plate cells expressing the target sodium channel onto glass coverslips suitable for microscopy and patch-clamp recording. Allow cells to adhere and grow to 50-70% confluency.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.[1][4]

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Initial Recordings (Control):

    • Clamp the cell membrane at a holding potential of -100 mV to ensure all sodium channels are in a closed state.[1]

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record the resulting current traces.

  • Application of this compound:

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 100 nM).[1]

    • Allow several minutes for the toxin to equilibrate and exert its effect.

  • Post-Toxin Recordings:

    • Repeat the same voltage-step protocol as in the control condition.

    • Record the current traces in the presence of this compound.

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step before and after toxin application.

    • To determine the voltage-dependence of activation, normalize the peak currents to the maximum current and plot them against the test potential. Fit this relationship with a Boltzmann function to determine the half-activation voltage (V½). A negative shift in V½ indicates potentiation of channel activation.[1]

    • Measure the sustained or persistent current at the end of the depolarizing pulse to quantify the inhibition of inactivation.

Protocol 2: Cell-Attached Patch-Clamp Recording for Single-Channel Analysis

This protocol is designed to investigate the effects of this compound on the properties of individual sodium channels.

Materials:

  • Same as Protocol 1, with the following modification:

  • Intracellular (Pipette) Solution: Should contain this compound at the desired concentration, as the toxin will be applied directly to the patched membrane area.

Procedure:

  • Cell and Pipette Preparation: Follow steps 1 and 2 from Protocol 1.

  • Establish Cell-Attached Configuration:

    • Approach a cell with the pipette containing both the intracellular solution and this compound.

    • Apply gentle suction to form a giga-seal. Do not rupture the membrane patch.

  • Single-Channel Recordings:

    • Apply voltage steps or hold the membrane potential at a depolarized level (e.g., -50 mV) to observe single-channel openings.[3]

    • Record the unitary currents flowing through the channels in the isolated membrane patch.

  • Data Analysis:

    • Generate an all-points histogram from the current recordings to determine the unitary current amplitude.

    • Construct a current-voltage (I-V) relationship by plotting the unitary current amplitude against the membrane potential. The slope of this plot will yield the single-channel conductance.

    • Analyze the channel kinetics by measuring the open and closed times to determine the mean open time.

Signaling Pathways and Experimental Workflows

Brevetoxin3_Signaling_Pathway PbTx3 This compound VGSC Voltage-Gated Sodium Channel (Site 5) PbTx3->VGSC Binds to Na_influx Persistent Na+ Influx VGSC->Na_influx Causes Depolarization Membrane Depolarization Na_influx->Depolarization Leads to AP_firing Increased Action Potential Firing Depolarization->AP_firing Results in Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Expressing Target VGSC Solution_Prep 2. Prepare Intra- and Extra-cellular Solutions Cell_Culture->Solution_Prep Pipette_Pull 3. Pull Glass Micropipettes (2-5 MΩ) Solution_Prep->Pipette_Pull Giga_Seal 4. Form Giga-seal Pipette_Pull->Giga_Seal Whole_Cell 5. Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Control_Rec 6. Record Control Currents (Voltage-Step Protocol) Whole_Cell->Control_Rec PbTx3_App 7. Apply this compound Control_Rec->PbTx3_App Post_Tx_Rec 8. Record Post-Toxin Currents PbTx3_App->Post_Tx_Rec Measure_Peak 9. Measure Peak and Persistent Currents Post_Tx_Rec->Measure_Peak Boltzmann_Fit 10. Fit Current-Voltage Data with Boltzmann Function Measure_Peak->Boltzmann_Fit Compare 11. Compare V½ and Inactivation Before and After Toxin Boltzmann_Fit->Compare

References

Application Notes and Protocols for Brevetoxin-3 Cell-Based Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Brevetoxin-3 and Cytotoxicity Screening

Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are notorious for causing Neurotoxic Shellfish Poisoning (NSP) in humans and significant marine life mortality during harmful algal blooms. This compound (PbTx-3), a prominent member of this toxin family, exerts its primary toxic effect by binding to and activating voltage-gated sodium channels (VGSCs) on the cell surface. This leads to persistent channel opening, uncontrolled sodium influx, and membrane depolarization.[1][2] This initial event triggers a cascade of downstream cellular responses, ultimately leading to cytotoxicity.

The assessment of this compound cytotoxicity is crucial for understanding its toxicological profile, developing potential therapeutics for NSP, and for the routine screening of contaminated seafood. Cell-based cytotoxicity assays offer a sensitive, reproducible, and high-throughput alternative to animal testing for these purposes. This document provides detailed application notes and protocols for three commonly used colorimetric cytotoxicity assays: the MTT, LDH, and Neutral Red Uptake assays, for the screening of this compound.

Mechanism of this compound Cytotoxicity

The primary molecular target of this compound is site 5 on the α-subunit of voltage-gated sodium channels.[1][3] Binding of PbTx-3 to this site causes a conformational change in the channel, leading to its persistent activation. This results in a continuous influx of sodium ions (Na+) into the cell, causing membrane depolarization.

This sustained depolarization triggers a series of downstream events, including:

  • Calcium Influx: The altered membrane potential can activate voltage-gated calcium channels (VGCCs) and reverse the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration ([Ca2+]i).

  • Apoptosis Induction: Elevated intracellular calcium can trigger the intrinsic apoptotic pathway. This involves the activation of caspases, a family of proteases that execute programmed cell death. Studies have shown that brevetoxins can induce apoptosis in various cell lines, including Jurkat E6-1 cells.[1]

  • Inflammatory Responses: Cellular stress induced by ion imbalance and potential mitochondrial dysfunction can activate inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Data Presentation: Quantitative Cytotoxicity of this compound

The following tables summarize quantitative data on the cytotoxic effects of this compound from various published studies. This data allows for a comparative analysis of the toxin's potency across different cell lines and assay platforms.

Table 1: EC50/IC50 Values of this compound in Various Cell Lines and Assays

Cell LineAssay TypeEndpointThis compound (PbTx-3) EC50/IC50Brevetoxin-2 (PbTx-2) for ComparisonReference
THP-1 (human monocytic cells)XTTCell Viability~18-fold higher than PbTx-2478 nM[2]
THP-1 (human monocytic cells)LDH ReleaseCytotoxicitySignificant release at 50 µMSignificant release at 4 µM[4]
Jurkat E6-1 (human T lymphocyte)Cell ProliferationIC50Less cytotoxic than PbTx-2 and PbTx-6Most cytotoxic of PbTx-2, 3, 6, 9[1]
Primary rat cerebellar granule neuronsLDH ReleaseCytotoxicity30.9 nM-

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are measures of a toxin's potency. A lower value indicates higher potency.

Experimental Protocols

Detailed methodologies for three key cytotoxicity assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • Cell line of choice (e.g., Jurkat, THP-1, Neuro-2A)

  • Complete cell culture medium

  • This compound (PbTx-3) stock solution

  • 96-well clear flat-bottom microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density of 1-5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

    • For suspension cells, seed at a density of 5 x 10^4 to 2 x 10^5 cells/well in 100 µL of complete medium immediately before treatment.

  • Toxin Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Add 100 µL of the diluted toxin to the appropriate wells. Include a vehicle control (medium with the same concentration of the solvent used for PbTx-3) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to each well.

    • For suspension cells, add 100 µL of solubilization solution directly to each well.

  • Absorbance Measurement: Incubate the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control and calculate the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of lactate (B86563) dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.[6]

Materials:

  • Cell line of choice

  • Complete cell culture medium

  • This compound (PbTx-3) stock solution

  • 96-well clear flat-bottom microplates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Toxin Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which typically involves subtracting the spontaneous release from the toxin-induced release and normalizing to the maximum release.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained by the cells is proportional to the number of viable cells.[7]

Materials:

  • Cell line of choice

  • Complete cell culture medium

  • This compound (PbTx-3) stock solution

  • 96-well clear flat-bottom microplates

  • Neutral Red solution (e.g., 50 µg/mL in sterile PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Microplate reader capable of measuring absorbance at 540 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Toxin Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Dye Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of sterile PBS.

  • Destaining: Add 150 µL of destain solution to each well and incubate for 10 minutes on an orbital shaker to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Express the results as a percentage of the control and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound Cytotoxicity

Brevetoxin3_Signaling_Pathway PbTx3 This compound (PbTx-3) VGSC Voltage-Gated Sodium Channel (VGSC) PbTx3->VGSC Binds to Site 5 Na_Influx Na+ Influx VGSC->Na_Influx Persistent Activation Depolarization Membrane Depolarization Na_Influx->Depolarization VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC NCX Na+/Ca2+ Exchanger (Reversal) Depolarization->NCX Ca_Influx ↑ Intracellular [Ca2+] VGCC->Ca_Influx NCX->Ca_Influx Mitochondria Mitochondrial Stress Ca_Influx->Mitochondria MAPK MAPK Pathway Ca_Influx->MAPK NFkB NF-κB Pathway Ca_Influx->NFkB Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis CellDeath Cell Death Apoptosis->CellDeath Caspases->Apoptosis Inflammation Inflammatory Response MAPK->Inflammation NFkB->Inflammation Inflammation->CellDeath Cytotoxicity_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with this compound (Serial Dilutions) Seed->Treat Incubate Incubate (24-72 hours) Treat->Incubate Assay Perform Cytotoxicity Assay (MTT, LDH, or Neutral Red) Incubate->Assay Measure Measure Absorbance (Microplate Reader) Assay->Measure Analyze Data Analysis: % Viability, IC50 Calculation Measure->Analyze End End Analyze->End Logical_Relationship Hypothesis Hypothesis: This compound is cytotoxic Experiment Experimental Design: Cell Line, Toxin Conc., Time Hypothesis->Experiment AssaySelection Assay Selection: MTT, LDH, Neutral Red Experiment->AssaySelection DataCollection Data Collection: Absorbance Readings AssaySelection->DataCollection DataAnalysis Data Analysis: Dose-Response Curves, IC50 DataCollection->DataAnalysis Interpretation Interpretation: Confirmation of Cytotoxicity DataAnalysis->Interpretation Conclusion Conclusion: This compound exhibits dose-dependent cytotoxicity Interpretation->Conclusion

References

Application Notes: Synthesis and Application of Fluorescently Labeled Brevetoxin-3 Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxin-3 (PbTx-3), a potent neurotoxin produced by the dinoflagellate Karenia brevis, is a critical tool for investigating the function of voltage-gated sodium channels (VGSCs).[1] Fluorescent labeling of PbTx-3 allows for the direct visualization of its binding to these channels, providing invaluable insights into their distribution, density, and dynamics within various biological systems.[1] These fluorescent probes are instrumental in high-content screening assays, neuropharmacological research, and the development of novel therapeutics targeting ion channels.[1] This document provides detailed protocols for the synthesis of fluorescently labeled PbTx-3, its characterization, and its application in cellular imaging and binding assays.

Principle of Fluorescent Labeling

The fluorescent labeling of PbTx-3 is typically achieved by covalently attaching a fluorescent dye to the terminal alcohol group of the toxin.[1] This process requires careful selection of the fluorophore and conjugation chemistry to ensure that the biological activity of the toxin is preserved. The resulting fluorescent probe can then be used to label VGSCs in cells and tissues, with the fluorescence signal detectable by microscopy.[1]

Data Presentation

Spectroscopic Properties of Fluorescently Labeled PbTx-3
FluorophoreExcitation (nm)Emission (nm)Quantum Yield
BODIPY FL495525~0.9
Alexa Fluor 4884955190.92
Cyanine3 (Cy3)5505700.15
Texas Red585620~0.6

Note: The quantum yield is highly dependent on the local environment.[1]

Binding Affinity of Fluorescently Labeled PbTx-3 to Rat Brain Synaptosomes
LigandKᵢ (nM)
Unlabeled PbTx-30.5 - 2.0
BODIPY-PbTx-30.8 - 3.5
Alexa Fluor 488-PbTx-31.0 - 4.0

Note: Kᵢ values are determined by competitive binding assays using a known radioligand such as [³H]-PbTx-3.[1]

Experimental Protocols

Protocol 1: Fluorescent Labeling of PbTx-3

This protocol describes the conjugation of an NHS-ester functionalized fluorescent dye to the primary alcohol of PbTx-3, which involves a two-step process to first activate the hydroxyl group.[1]

Materials:

  • This compound (PbTx-3)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Fluorescent dye with a primary amine (e.g., Alexa Fluor 488 cadaverine)

  • Reversed-phase HPLC system with a C18 column

  • Lyophilizer

Procedure:

A. Activation of PbTx-3: [1]

  • Dissolve PbTx-3 in anhydrous DMF at a concentration of 1 mg/mL.

  • Add a 10-fold molar excess of DSC and a 5-fold molar excess of TEA.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

B. Conjugation to Fluorescent Dye: [1]

  • Add a 1.5-fold molar excess of the amine-reactive fluorescent dye to the activated PbTx-3 solution.

  • Continue stirring at room temperature for an additional 12 hours in the dark.

C. Purification: [1]

  • Quench the reaction by adding a small amount of water.

  • Evaporate the DMF under reduced pressure.

  • Resuspend the residue in a small volume of methanol.

  • Purify the fluorescently labeled PbTx-3 using a reversed-phase HPLC system with a C18 column. A gradient of acetonitrile (B52724) in water is typically used for elution.

  • Collect the fractions corresponding to the fluorescently labeled product.

D. Characterization and Storage: [1]

  • Lyophilize the purified product.

  • Store the fluorescently labeled PbTx-3 at -20°C or below, protected from light.

Protocol 2: Characterization of Fluorescently Labeled PbTx-3

A. Spectroscopic Analysis: [1]

  • Dilute the fluorescently labeled PbTx-3 in an appropriate buffer (e.g., PBS).

  • Measure the absorbance spectrum to determine the concentration of the toxin and the dye.

  • Measure the fluorescence excitation and emission spectra to confirm the photophysical properties of the conjugate.

B. Binding Assay: [1]

A competitive binding assay is performed to ensure the labeled toxin retains its affinity for VGSCs.

  • Prepare rat brain synaptosomes as a source of VGSCs.

  • Incubate the synaptosomes with a constant concentration of a radiolabeled brevetoxin (B15176840) (e.g., [³H]-PbTx-3) and varying concentrations of the fluorescently labeled PbTx-3.

  • Separate bound from free radioligand and quantify the radioactivity.

  • Calculate the inhibition constant (Kᵢ) of the fluorescently labeled PbTx-3.

Protocol 3: Cellular Imaging with Fluorescently Labeled PbTx-3

Materials:

  • Cultured neurons (e.g., primary hippocampal neurons or SH-SY5Y cells)

  • Fluorescently labeled PbTx-3

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Confocal microscope

Procedure:

  • Cell Preparation:

    • Plate neurons on glass-bottom dishes suitable for high-resolution microscopy.

    • Culture the cells to the desired confluency.

  • Labeling: [1]

    • Wash the cells twice with pre-warmed imaging buffer.

    • Incubate the cells with 10-100 nM of fluorescently labeled PbTx-3 in imaging buffer for 15-30 minutes at 37°C in the dark.[1]

    • Wash the cells three times with imaging buffer to remove unbound probe.[1]

  • Imaging:

    • Image the labeled cells using a confocal microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application PbTx3 This compound (PbTx-3) Activation Activation of Hydroxyl Group (DSC, TEA in DMF) PbTx3->Activation Activated_PbTx3 Activated PbTx-3 Activation->Activated_PbTx3 Conjugation Conjugation with Amine-Reactive Dye Activated_PbTx3->Conjugation Crude_Probe Crude Fluorescent Probe Conjugation->Crude_Probe Purification HPLC Purification Crude_Probe->Purification Pure_Probe Purified Fluorescent Probe Purification->Pure_Probe Spectroscopy Spectroscopic Analysis (Absorbance, Fluorescence) Pure_Probe->Spectroscopy Binding_Assay Competitive Binding Assay (vs. [³H]-PbTx-3) Pure_Probe->Binding_Assay Cellular_Imaging Cellular Imaging (Confocal Microscopy) Pure_probe_to_app->Cellular_Imaging

Caption: Experimental workflow for the synthesis, characterization, and application of fluorescent PbTx-3 probes.

Brevetoxin_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Channel_Activation Lowers Activation Potential VGSC->Channel_Activation Persistent_Activation Persistent Activation & Repetitive Firing VGSC->Persistent_Activation Inactivation_Inhibition Inhibition of Inactivation VGSC->Inactivation_Inhibition PbTx3 This compound (PbTx-3) Binding Binds to Site 5 on α-subunit PbTx3->Binding Binding->VGSC Na_Influx Na+ Influx Channel_Activation->Na_Influx Persistent_Activation->Na_Influx Inactivation_Inhibition->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Neurological_Effects Disruption of Normal Neurological Processes Depolarization->Neurological_Effects

Caption: Signaling pathway of this compound action on voltage-gated sodium channels.

References

Troubleshooting & Optimization

Brevetoxin-3 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of Brevetoxin-3 (PbTx-3) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound is a large, lipophilic cyclic polyether molecule, which results in it being sparingly soluble in water and aqueous buffers.[1][2] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous phase. This can be influenced by several factors, including the final concentration of the toxin, the percentage of organic solvent carried over from the stock solution, the temperature of the medium, and the presence of other molecules like proteins in the solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Recommended solvents for preparing this compound stock solutions include ethanol (B145695), methanol, acetonitrile, and acetone.[3][4] While DMSO is also a viable solvent, its use is sometimes discouraged due to its potential to enhance the transport of toxic substances across cell membranes.[3] It is crucial to use an anhydrous (dry) solvent to prevent the introduction of water, which can affect the stability and solubility of the stock solution.[3]

Q3: How should I prepare my working solution of this compound in an aqueous medium for cell-based assays?

A3: The best practice is to first prepare a concentrated stock solution in a recommended organic solvent (e.g., ethanol or DMSO).[3] This stock solution can then be serially diluted in the aqueous experimental medium (e.g., saline, cell culture medium) to achieve the desired final concentration.[3] It is critical to ensure that the final concentration of the organic solvent in the aqueous working solution is minimal (typically less than 0.1%) to avoid solvent-induced artifacts in your experiment. Always prepare working solutions fresh for each experiment.[3]

Q4: Can I store this compound in an aqueous solution?

A4: While this compound is reported to be stable in various solvents, including water, with a half-life of 4-6 months, it is generally not recommended to store it for long periods in aqueous solutions due to its low solubility and potential for adsorption to container surfaces.[3] For long-term storage, it is best to store this compound as a solid at -20°C or as a stock solution in a suitable organic solvent at -20°C.[3] To minimize degradation from repeated freeze-thaw cycles, preparing single-use aliquots of the stock solution is advisable.[3]

Q5: My experimental results are inconsistent. Could this be related to this compound handling?

A5: Inconsistent results can indeed stem from issues with this compound preparation and handling.[3] Key factors to consider include:

  • Degradation of the stock solution: Ensure it is stored properly at -20°C and protected from light.[3]

  • Solvent evaporation: This can lead to an unintended increase in the stock solution concentration.[3]

  • Adsorption to labware: Being lipophilic, Brevetoxins can adsorb to certain plastics. It is recommended to use glass vials and labware for preparation and storage.[3]

  • Inaccurate pipetting: Due to its high potency, small pipetting errors can significantly impact the final concentration.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer/media The concentration of this compound exceeds its aqueous solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic solvent in the final solution, ensuring it remains below a level that affects the experiment. 3. Prepare a more dilute stock solution to minimize the amount of organic solvent added to the aqueous phase.
The temperature of the aqueous solution is too low.1. Gently warm the aqueous solution to room temperature or 37°C before adding the this compound stock solution. 2. Maintain the working solution at a constant, appropriate temperature during the experiment.
Interaction with components in the media (e.g., proteins).1. If possible, test the solubility in a simpler buffer before using complex media. 2. Consider using a carrier protein like bovine serum albumin (BSA) in your buffer, if compatible with your experimental design.
Low or no biological activity observed Degradation of this compound.1. Prepare fresh working solutions for each experiment.[3] 2. Check the age of the stock solution; it has a half-life of 4-6 months in solution.[3] 3. Ensure the stock solution has been stored correctly at -20°C and protected from light.[3]
Adsorption to plasticware.1. Use glass or polypropylene (B1209903) labware for preparing and storing this compound solutions.[3]
Inaccurate concentration of the working solution.1. Verify the calculations for the dilution of the stock solution. 2. Ensure pipettes are properly calibrated.[3]
Inconsistent results between experiments Variability in solution preparation.1. Standardize the protocol for preparing stock and working solutions. 2. Prepare single-use aliquots of the stock solution to avoid variability from multiple freeze-thaw cycles.[3]
Contamination of stock or working solutions.1. Use sterile techniques when preparing solutions for cell-based assays.

Quantitative Data on this compound Solubility

Solvent Solubility Reference
WaterSparingly soluble
Ethanol10 mg/mL
Methanol30 mg/mL; Soluble[5]
DMSO30 mg/mL; Soluble[5]
Acetonitrile30 mg/mL
Chloroform30 mg/mL
AcetoneSoluble[4]
Ethyl AcetateSoluble[4]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous ethanol or DMSO

  • Glass vials with Teflon-lined caps

  • Calibrated micropipettes and tips

  • Analytical balance

  • Chemical fume hood

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[3]

  • Under a chemical fume hood, carefully weigh the desired amount of this compound.[3]

  • Dissolve the solid this compound in the chosen anhydrous solvent to a known concentration (e.g., 1 mg/mL).[3] This is your stock solution.

  • For long-term storage, dispense the stock solution into smaller, single-use aliquots in glass vials.[3]

  • Seal the vials tightly and store them at -20°C.[3]

Preparation of this compound Working Solution in Aqueous Medium

Objective: To prepare a dilute working solution of this compound in an aqueous medium for immediate use in experiments.

Materials:

  • This compound stock solution (from the protocol above)

  • Sterile aqueous medium (e.g., physiological saline, cell culture medium)

  • Sterile glass or polypropylene tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed to achieve this final concentration in the desired final volume of the aqueous medium.

  • Ensure the final concentration of the organic solvent from the stock solution is kept to a minimum (e.g., <0.1%) and is consistent across all experimental and control groups.

  • In a sterile tube, add the required volume of the aqueous medium.

  • While gently vortexing or mixing the aqueous medium, add the calculated volume of the this compound stock solution. This helps to disperse the lipophilic compound quickly and minimize precipitation.

  • Use the working solution immediately after preparation.[3]

Visualizations

Brevetoxin3_Workflow cluster_prep Solution Preparation cluster_exp Experimental Application cluster_analysis Data Analysis Solid_BTX3 Solid this compound Stock_Solution Stock Solution (in Organic Solvent) Solid_BTX3->Stock_Solution Dissolve Working_Solution Working Solution (in Aqueous Medium) Stock_Solution->Working_Solution Dilute Experiment Cell Culture/ Assay Working_Solution->Experiment Data_Acquisition Data Acquisition Experiment->Data_Acquisition Analysis Analysis Data_Acquisition->Analysis Results Results Analysis->Results Brevetoxin3_Pathway cluster_membrane Cell Membrane BTX3 This compound VGSC Voltage-Gated Sodium Channel (VGSC) - Site 5 BTX3->VGSC Binds to Na_influx Persistent Na+ Influx VGSC->Na_influx Activates Depolarization Membrane Depolarization Na_influx->Depolarization AP_Firing Repetitive Action Potential Firing Depolarization->AP_Firing Neurotoxicity Neurotoxicity AP_Firing->Neurotoxicity

References

Overcoming matrix effects in Brevetoxin-3 analysis of shellfish

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the analysis of Brevetoxin-3 (BTX-3) in shellfish samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] In shellfish analysis, these interfering compounds can be lipids, pigments, and other endogenous molecules.[2] This interference can lead to either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), both of which compromise the accuracy and reproducibility of quantification when using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]

Q2: How can I determine if matrix effects are affecting my BTX-3 measurements?

A2: A post-extraction spike experiment is a common method to assess the presence and extent of matrix effects.[1] The basic procedure is as follows:

  • Prepare a blank shellfish extract that is known to be free of brevetoxins.

  • Spike a known amount of BTX-3 standard into this blank extract.

  • Analyze the spiked extract and a neat (in solvent) solution of the BTX-3 standard at the same concentration.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Standard) x 100[1]

A value of 100% indicates no matrix effect, a value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.[1]

Q3: What are the most effective strategies to overcome matrix effects in BTX-3 analysis of shellfish?

A3: Several strategies can be employed, often in combination, to mitigate matrix effects:

  • Thorough Sample Preparation: Implementing robust clean-up steps, such as solid-phase extraction (SPE), is crucial to remove interfering matrix components.[1][3]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of BTX-3.[1][4]

  • Optimized Chromatographic Separation: Fine-tuning the liquid chromatography (LC) method can help separate BTX-3 from co-eluting matrix components.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples helps to ensure that the standards and samples experience similar matrix effects, thus improving accuracy.[1][5]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is often considered the most effective approach. A known amount of a SIL-IS of BTX-3 is added to the sample before extraction. Since the SIL-IS has a very similar chemical structure and chromatographic behavior to BTX-3, it experiences similar matrix effects, allowing for accurate correction of the analyte signal.[1][6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no recovery of BTX-3 Inefficient extraction from the shellfish tissue.Ensure the tissue is thoroughly homogenized. Use a proven extraction solvent like 80% methanol (B129727) in water.[7] Consider increasing the solvent-to-tissue ratio or the extraction time.
Loss of analyte during the clean-up step.Verify the solid-phase extraction (SPE) protocol. Ensure the C18 cartridge is properly conditioned and not allowed to go dry.[1] Check that the elution solvent is appropriate to recover BTX-3.
High variability in results Inconsistent matrix effects between samples.Implement a more rigorous sample clean-up procedure to remove more of the interfering compounds.[1] Utilize matrix-matched calibration for quantification.[1] If available, the use of a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.[1]
Inconsistent sample preparation.Standardize all sample preparation steps, including sample weight, solvent volumes, and mixing times.[1] Automation of sample preparation can also improve consistency.
Ion suppression or enhancement observed Co-eluting matrix components interfering with BTX-3 ionization.Optimize the LC gradient to better separate BTX-3 from interfering peaks.[1] Dilute the sample extract to reduce the concentration of matrix components.[1] Employ a more effective clean-up method, such as using a different SPE sorbent.

Quantitative Data Summary

The following tables summarize recovery and reproducibility data for this compound and other brevetoxins from a single-laboratory validation study using LC-MS/MS.

Table 1: Method Recoveries and Within-Laboratory Reproducibility for Brevetoxins in Fortified Shellfish (0.05 mg/kg)

Brevetoxin (B15176840) Analyte Mean Recovery (%) Within-Laboratory Reproducibility (RSD, %)
This compound73 - 11214 - 18
Brevetoxin B573 - 11214 - 18
Brevetoxin B273 - 11214 - 18
S-desoxy brevetoxin B273 - 11214 - 18
Brevetoxin-26127

Data sourced from a single-laboratory validation across four shellfish matrices (Greenshell mussel, eastern oyster, hard clam, and Pacific oyster).[8][9][10]

Table 2: Matrix Effects for Three Brevetoxins in Various Shellfish Matrices

Shellfish Matrix Matrix Effect Range (%)
Mussel85.6 - 114.8
Oyster85.6 - 114.8
Scallop85.6 - 114.8
Blood Clam85.6 - 114.8

These values indicate that with the described method, significant signal suppression or enhancement was not observed.[11]

Experimental Protocols

Protocol 1: Extraction and Clean-up of this compound from Shellfish Tissue

This protocol is based on established methods for the analysis of brevetoxins in shellfish.[1][3]

Materials:

  • Homogenized shellfish tissue

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Extraction: a. Weigh a known amount of homogenized shellfish tissue (e.g., 2 grams) into a centrifuge tube. b. Add a 9 mL volume of 80% (v/v) aqueous methanol.[9] c. Vortex the mixture vigorously for 1 minute.[9] d. Centrifuge to pellet the solid material. e. Carefully collect the supernatant (the methanol extract).

  • Dilution: a. Take a portion of the methanol extract and dilute it with water to a final methanol concentration of approximately 25%.[1]

  • Solid-Phase Extraction (SPE) Clean-up: a. Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with one column volume of methanol, followed by equilibration with one column volume of 25% aqueous methanol. Do not allow the cartridge to go dry.[1] b. Sample Loading: Load the diluted extract onto the conditioned SPE cartridge at a slow and steady flow rate.[1] c. Washing: Wash the cartridge with one column volume of 25% aqueous methanol to remove polar interferences.[1] d. Elution: Elute the brevetoxins from the cartridge with an appropriate volume of 100% methanol.[1]

  • Final Preparation: a. Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.[1] b. Reconstitute the residue in a known volume of a suitable solvent for your LC-MS/MS analysis (e.g., the initial mobile phase).[1]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis homogenization Shellfish Homogenization extraction Methanol Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation dilution Dilution of Extract centrifugation->dilution Supernatant spe Solid-Phase Extraction (C18) dilution->spe evaporation Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms

Caption: Workflow for this compound analysis in shellfish.

Troubleshooting_Tree start Inaccurate BTX-3 Results q1 Low or No Recovery? start->q1 a1_yes Check Extraction & Clean-up Efficiency q1->a1_yes Yes q2 High Variability? q1->q2 No end_node Accurate Quantification a1_yes->end_node a2_yes Improve Sample Prep Consistency Use Matrix-Matched Standards or SIL-IS q2->a2_yes Yes q3 Ion Suppression/Enhancement? q2->q3 No a2_yes->end_node a3_yes Optimize LC Separation Dilute Sample Enhance Clean-up q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for BTX-3 analysis.

References

Brevetoxin-3 instability during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Brevetoxin-3 (PbTx-3). It provides essential information on the stability of this compound during long-term storage and offers troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound is unusually stable in its dry, crystalline form, especially when stored under a vacuum.[1] It is recommended to store unopened vials at -20°C.[1] Under these conditions, unopened vials are stable for at least six months.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: Once opened, solid this compound should be dissolved in a suitable organic solvent to create a stock solution.[1] These stock solutions should also be stored at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of the stock solution.[1] For enhanced long-term stability, stock solutions can be stored under a dry argon or nitrogen atmosphere.[1]

Q3: Which solvents are recommended for preparing this compound stock solutions?

A3: Recommended solvents for preparing stock solutions include acetone, acetonitrile, ethanol, and ethyl acetate.[1] While Dimethyl sulfoxide (B87167) (DMSO) can be used, it is generally discouraged due to its ability to facilitate the transport of toxic materials across membranes.[1]

Q4: What is the stability of this compound in solution?

A4: this compound is relatively stable in various solvents, including water, with a reported half-life of 4 to 6 months.[1] However, it is always best practice to use freshly prepared working solutions for each experiment to ensure accuracy and consistency.[1]

Q5: What is the primary mechanism of action for this compound?

A5: this compound is a neurotoxin that binds to and activates voltage-gated sodium channels in nerve cells.[1][2] This persistent activation leads to nerve cell depolarization and uncontrolled nerve firing, resulting in neurotoxic effects.[1]

Troubleshooting Guide

Problem: My experimental results with this compound are inconsistent.

Possible Causes and Solutions:

  • Degradation of Stock Solution:

    • Improper Storage: Ensure your stock solution is stored at -20°C and protected from light.[1]

    • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the main stock solution by preparing and using single-use aliquots.[1]

    • Age of Solution: this compound in solution has a half-life of 4-6 months.[1] If your stock solution is older than this, it may have degraded. It is advisable to use freshly prepared solutions for critical experiments.[1]

  • Inaccurate Concentration:

    • Solvent Evaporation: If the solvent in your stock solution has evaporated over time, the concentration of this compound will be artificially high, leading to erroneous results.[1] Ensure vials are tightly sealed.

    • Pipetting Errors: Due to the high potency of this compound, small pipetting errors can lead to significant variations in the final concentration.[1] Ensure your pipettes are properly calibrated.

  • Experimental System Variability:

    • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound.[1] Verify the expected sensitivity of your specific cell line from published literature.

    • Interaction with Media Components: Components in cell culture media, such as serum proteins, may bind to the lipophilic this compound, reducing its effective concentration.[1] Consider reducing the serum concentration or using a serum-free medium if your experimental design permits.[1]

Quantitative Data on this compound Storage and Stability

ParameterConditionRecommendation/Data
Storage Temperature (Solid) Unopened vial-20°C[1]
Storage Temperature (Solution) In a suitable solvent-20°C[1]
Recommended Solvents For stock solutionsAcetone, acetonitrile, ethanol, ethyl acetate[1]
Discouraged Solvents For stock solutionsDMSO (due to enhanced membrane permeability)[1]
Stability (Solid) Dry, under vacuumUnusually stable[1]
Stability (in Solution) In various solvents, including waterHalf-life of 4-6 months[1]
Long-term Storage (Solution) To enhance stabilityStore under a dry argon or nitrogen atmosphere[1]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing stock and working solutions of this compound for in vitro and in vivo experiments.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., acetone, acetonitrile, ethanol, or ethyl acetate)

  • Appropriate vehicle for working solution (e.g., saline, cell culture medium)

  • Glass vials

  • Calibrated pipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).

  • Dissolve the solid this compound in the chosen anhydrous solvent to a known concentration (e.g., 1 mg/mL). This is your stock solution.

  • For long-term storage, dispense the stock solution into smaller, single-use aliquots in glass vials.

  • Seal the vials tightly and store them at -20°C.

  • To prepare a working solution, dilute the stock solution to the desired final concentration using an appropriate vehicle (e.g., saline, cell culture medium).

  • Prepare working solutions fresh for each experiment.[1]

Visualizations

cluster_storage Long-Term Storage cluster_factors Factors Affecting Stability cluster_degradation Degradation cluster_outcome Experimental Outcome Solid Solid PbTx-3 Stock Stock Solution (in organic solvent) Solid->Stock Dissolve Aliquots Single-Use Aliquots Stock->Aliquots Aliquot Degradation This compound Degradation (Loss of Activity) Aliquots->Degradation Temp Temperature (> -20°C) Temp->Degradation Light Light Exposure Light->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation Age Solution Age (> 6 months) Age->Degradation Outcome Inconsistent Results Degradation->Outcome

Caption: Factors influencing this compound stability during storage.

start Start: Solid PbTx-3 equilibrate Equilibrate vial to room temperature start->equilibrate dissolve Dissolve in anhydrous solvent (e.g., acetone) equilibrate->dissolve stock Stock Solution (e.g., 1 mg/mL) dissolve->stock aliquot Create single-use aliquots stock->aliquot store Store aliquots at -20°C aliquot->store thaw Thaw one aliquot for experiment store->thaw dilute Dilute to working concentration in vehicle thaw->dilute working Fresh Working Solution dilute->working experiment Perform Experiment working->experiment

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing Brevetoxin-3 Dose for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Brevetoxin-3 (PbTx-3) in in vivo animal models.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in a mouse model?

A1: The appropriate starting dose of this compound depends on the route of administration and the specific research question. For acute oral toxicity studies in mice, doses ranging from 100 to 1500 µg/kg body weight have been investigated.[1][2][3] A study in female mice identified a median lethal dose (LD50) of 520 µg/kg for oral administration.[4] For inhalation studies, aerosol concentrations of 37 to 500 µg/m³ have been used in rats, resulting in estimated deposited doses from 0.9 to 33 µg/kg/day.[5][6] It is crucial to start with a low dose and perform a dose-ranging study to determine the optimal dose for your specific experimental endpoint.

Q2: What are the common signs of toxicity to monitor in animals exposed to this compound?

A2: Common signs of this compound toxicity are dose-dependent and can appear rapidly, often within the first two hours after administration.[1][2] Monitored signs should include:

  • Neurological: Tremors, convulsive jaw movements, and reduced muscle activity.[1][2][7]

  • Physiological: Dose-dependent decrease in body temperature and body weight.[1][2][7] In some inhalation studies, significant decreases in body weight were observed.[5]

  • Respiratory (inhalation studies): Bronchoconstriction.[6][8]

  • Cardiovascular (in fish embryos): Tachycardia.[9][10]

Q3: Are there sex-dependent differences in the response to this compound?

A3: Yes, studies have shown sex-dependent differences in the response to this compound. In mice administered PbTx-3 via oral gavage, males were more sensitive, showing more frequent failures in grip tests, convulsive jaw movements, and tremors.[1][2][7] The highest tested dose of 1,500 µg/kg was more toxic to males, leading to euthanasia in a significant portion of the male cohort.[1][2] Conversely, females were more sensitive to weight loss at lower doses.[2][7]

Q4: How is this compound typically prepared and administered for in vivo studies?

A4: this compound is a lipid-soluble polyether, and its preparation depends on the administration route.

  • Oral Gavage: PbTx-3 can be dissolved in a suitable vehicle for oral administration.

  • Inhalation: For aerosol studies, stock solutions of PbTx-3 are often prepared in ethanol (B145695) and then diluted with saline to the desired concentration for nebulization.[5][11]

  • Intratracheal Instillation: For direct lung administration, 3H-labeled PbTx-3 has been used to study its distribution and excretion.[12]

  • Microinjection: In studies with fish embryos, PbTx-3 was dissolved in an oil vehicle for microinjection.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High mortality at expected non-lethal doses. - Incorrect dose calculation or preparation.- Animal model hypersensitivity.- Stress during administration.- Double-check all calculations and stock solution concentrations.- Perform a pilot study with a wider dose range.- Refine handling and administration techniques to minimize stress.
No observable effect at expected effective doses. - Incorrect dose preparation.- Low bioavailability via the chosen administration route.- Insufficient observation period.- Verify the integrity and concentration of the this compound stock.- Consider an alternative administration route with higher expected bioavailability (e.g., intraperitoneal injection vs. oral gavage).- Extend the observation period, as some effects may be delayed.
High variability in animal response. - Inconsistent administration technique.- Genetic variability within the animal colony.- Sex-dependent differences.- Ensure all personnel are trained on and adhere to a standardized administration protocol.- Use a well-characterized and genetically homogenous animal strain.- Analyze data separately for males and females.[2][7]
Unexpected neurological symptoms. - this compound is a potent neurotoxin that activates voltage-gated sodium channels.- Carefully document all observed neurological signs (e.g., tremors, convulsions).- Consider including specific neurobehavioral assessments in your experimental design.

Quantitative Data Summary

Table 1: In Vivo Toxicity of this compound (Oral Administration in Mice)

Parameter Value Sex Reference
LD50520 µg/kgFemale[4]
Dose Range Studied100 - 1500 µg/kgMale & Female[1][2][3]
NOAEL (Body Weight)100 µg/kgN/A[13]
LOAEL (Body Temperature Decrease)250 µg/kgFemale[7]

Table 2: In Vivo Effects of this compound (Inhalation in Rodents)

Animal Model Aerosol Concentration Estimated Deposited Dose Observed Effects Reference
Male F344 Rats37 and 237 µg/m³0.9 and 5.8 µg/kg/daySignificant decrease in body weight at high dose.[5][14]
Male Sprague-Dawley Rats500 µg/m³8.3 and 33 µg/kg/daySignificant reduction in spleen PFC response.[6]
BALB/c Mice~300 µg/m³Not specifiedNeuronal degeneration in the posterior cingulate/retrosplenial cortex.[11]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment in Mice

This protocol is a generalized procedure based on acute oral gavage studies.[1][2][3]

  • Animal Model: Male and female mice (specific strain as per research needs).

  • Acclimation: Acclimate animals to the facility for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Perform serial dilutions to achieve the desired final concentrations.

  • Dosing: Administer a single dose of this compound or vehicle control via oral gavage. The volume should be appropriate for the animal's weight.

  • Observation:

    • Continuously monitor animals for the first 30 minutes post-administration.

    • Periodically observe for clinical signs of toxicity over the first 24 hours, with special attention during the first 4 hours.[13]

    • Record body weight and body temperature at baseline and at specified time points (e.g., 2, 4, 24, 48 hours) post-dosing.

    • Conduct behavioral assessments (e.g., grip test) at predetermined intervals.

  • Endpoint: The study duration is typically 48 hours.[3] Euthanize animals that exhibit severe signs of toxicity.

  • Data Analysis: Analyze data for males and females separately to account for sex-dependent differences.[2][7]

Protocol 2: Inhalation Exposure in Rats

This protocol is a generalized procedure based on nose-only inhalation studies.[5][14]

  • Animal Model: Male F344 rats.

  • Aerosol Generation:

    • Prepare a stock solution of this compound in 100% ethanol.

    • Dilute the stock solution with 0.9% saline to the desired concentration for the nebulizer.

    • Use a suitable aerosol generator to produce a respirable aerosol.

  • Exposure:

    • Place animals in nose-only exposure chambers.

    • Expose animals to the this compound aerosol or a vehicle control aerosol for a specified duration (e.g., 2 hours/day) and frequency (e.g., 5 days/week).

  • Monitoring:

    • Observe animals for clinical signs of toxicity after each exposure.

    • Record body weights weekly.

  • Endpoint: At the end of the study period (e.g., 22 days), sacrifice the animals for further analysis (e.g., histopathology, immunology).

Visualizations

Brevetoxin_Signaling_Pathway PbTx3 This compound VGSC Voltage-Gated Sodium Channel (VGSC) PbTx3->VGSC Binds and Activates Na_Influx Na+ Influx VGSC->Na_Influx Opens Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Downstream Downstream Cellular Effects Neurotransmitter->Downstream

Caption: this compound signaling pathway.

Dose_Optimization_Workflow start Start: Define Experimental Objectives and Endpoints lit_review Literature Review: Gather existing toxicity data (e.g., LD50, NOAEL) start->lit_review dose_range Select Preliminary Dose Range (Low, Mid, High) lit_review->dose_range pilot_study Conduct Pilot Study (small number of animals) dose_range->pilot_study observe Observe for Acute Toxicity and Sub-lethal Effects pilot_study->observe data_analysis Analyze Pilot Data: Determine MTD and Effective Dose Range observe->data_analysis definitive_study Design and Conduct Definitive In Vivo Study with Optimized Doses data_analysis->definitive_study end End: Data Interpretation and Conclusion definitive_study->end

Caption: Experimental workflow for dose optimization.

Troubleshooting_Logic issue Unexpected Result (e.g., High Mortality, No Effect) check_dose Verify Dose Calculation and Preparation issue->check_dose Is the dose correct? check_admin Review Administration Technique issue->check_admin Is administration consistent? check_model Assess Animal Model (Strain, Sex, Health) issue->check_model Is the model appropriate? refine_protocol Refine Protocol check_dose->refine_protocol check_admin->refine_protocol consult Consult Literature/ Expert check_model->consult

Caption: Logical relationships for troubleshooting.

References

Brevetoxin-3 patch-clamp data analysis and interpretation challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brevetoxin-3 (PbTx-3) in patch-clamp electrophysiology experiments. The information is designed to address common challenges encountered during data acquisition, analysis, and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on voltage-gated sodium channels (VGSCs)?

A1: this compound is a potent neurotoxin that binds to site 5 on the α-subunit of voltage-gated sodium channels.[1][2][3][4][5][6] This binding leads to several key effects: a shift in the voltage-dependence of activation to more negative potentials, a slowing of the inactivation process, and persistent channel activation.[1][2][5][6] These actions result in an increased influx of sodium ions, leading to membrane depolarization.[4]

Q2: What are the expected electrophysiological effects of PbTx-3 in a patch-clamp recording?

A2: Application of PbTx-3 typically results in a hyperpolarizing shift in the activation threshold of sodium channels, meaning they open at more negative membrane potentials.[7][8] You can also expect to see an increase in the frequency of channel reopenings and a prolongation of the mean open time, indicative of slowed inactivation.[7][8][9] Some studies have also reported the appearance of sub-conductance states.[2][5][6]

Q3: Does PbTx-3 show selectivity for different VGSC subtypes?

A3: Yes, this compound and other type B brevetoxins exhibit selectivity for different VGSC isoforms. For instance, they have been shown to have a lower affinity for the cardiac sodium channel (Nav1.5) compared to the skeletal muscle (Nav1.4) and neuronal (Nav1.2) isoforms.[1][5][10] This is an important consideration when choosing a cell line or tissue for your experiments and when interpreting your data.

Q4: What are some downstream cellular effects of PbTx-3-induced sodium channel activation?

A4: The persistent sodium influx caused by PbTx-3 leads to membrane depolarization, which can, in turn, activate other voltage-gated channels, such as calcium channels. The resulting increase in intracellular calcium can trigger various downstream signaling cascades, including the activation of the ERK1/2 pathway, which is involved in synaptic plasticity and cell survival.[4][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of PbTx-3 application. 1. Incorrect toxin concentration: The concentration of PbTx-3 may be too low to elicit a response. 2. Degradation of the toxin: Brevetoxins can be sensitive to storage and handling. 3. VGSC subtype resistance: The cell type being used may express VGSC subtypes that are less sensitive to PbTx-3 (e.g., Nav1.5).[5][10] 4. Poor seal resistance: A leaky seal can shunt the current, masking the toxin's effects.1. Perform a dose-response curve to determine the optimal concentration for your experimental system. 2. Ensure proper storage of the toxin (e.g., in a suitable solvent at -20°C) and prepare fresh dilutions for each experiment.[12] 3. Verify the VGSC subtypes expressed in your cell line. Consider using a cell line known to express sensitive subtypes (e.g., Nav1.2, Nav1.4).[10][13] 4. Aim for a giga-ohm seal (>1 GΩ) before recording. If the seal is unstable, try repolishing the pipette tip or using a different cell.
Inconsistent or variable responses to PbTx-3. 1. Incomplete solution exchange: The toxin may not be reaching the cell membrane effectively. 2. Lipophilic nature of PbTx-3: The toxin may adhere to the perfusion tubing or the experimental chamber.[9] 3. Voltage-clamp artifacts: For fast-activating sodium currents, poor voltage control can lead to inaccurate measurements.[14]1. Ensure your perfusion system allows for rapid and complete exchange of the extracellular solution. 2. Consider using a perfusion system with minimal dead volume and materials with low non-specific binding. Pre-incubating the chamber with a low concentration of the toxin might help saturate binding sites. 3. Optimize your voltage-clamp settings, including series resistance and capacitance compensation. For very fast currents, a two-electrode voltage clamp or the use of specific cell lines with smaller currents might be necessary.[14]
Difficulty interpreting single-channel recordings. 1. Presence of sub-conductance states: PbTx-3 can induce channel openings to states with lower conductance than the main open state.[2][5][6][9] 2. Overlapping channel activity: At higher toxin concentrations or in patches with high channel density, it can be difficult to resolve individual channel openings.1. Carefully analyze your amplitude histograms to identify multiple conductance levels. You may need to use specialized analysis software to fit multiple Gaussian distributions. 2. Use a lower concentration of PbTx-3 or try to obtain patches with a lower density of channels.
Unexpected changes in resting membrane potential. Depolarization due to persistent Na+ influx: This is an expected effect of PbTx-3.[3][15]This is the intended effect of the toxin. In current-clamp mode, you will observe a depolarization of the resting membrane potential. In voltage-clamp, you will see an increase in the holding current required to maintain the set potential.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the effects of this compound on voltage-gated sodium channels.

Table 1: Effects of PbTx-3 on Sodium Channel Gating Properties

ParameterReported ChangeCell Type/ChannelReference
Activation Threshold 6.7 mV hyperpolarizing shiftRat brain cell lines (B50 and B104)[7][8]
Voltage of Half-Maximal Activation (V1/2) Negative shiftVarious neuronal preparations[1][2][5][6]
Inactivation Slowed/InhibitedVarious neuronal preparations[1][7][8][9]
Mean Open Time ProlongedRat sensory neurons[9]

Table 2: Single-Channel Conductance in the Presence of PbTx-3

Conductance LevelSlope Conductance (pS)Cell TypeReference
Level 1 10.7Rat nodose ganglion neurons[9]
Level 2 21.2Rat nodose ganglion neurons[9]

Table 3: Binding Affinities (Kd) of PbTx-3 for Different Nav Channel Subtypes

Channel SubtypeKd (nM)Reference
Nav1.2 ~2.4[5]
Nav1.4 ~1.8[5]
Nav1.5 ~12[5]

Experimental Protocols

Whole-Cell Patch-Clamp Recording

This protocol is a general guideline and may need to be optimized for specific cell types and experimental questions.

  • Cell Preparation: Culture cells expressing the desired voltage-gated sodium channel subtype (e.g., HEK293 cells stably transfected with a specific Nav subtype) under standard conditions.[16]

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.[16]

    • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2. (Cesium is used to block potassium channels).[16]

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.[16]

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure all sodium channels are in a closed state.[16]

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • After obtaining a stable baseline recording, perfuse the bath with the extracellular solution containing the desired concentration of PbTx-3.

    • Record the changes in sodium current properties after toxin application.

Voltage-Clamp Protocol for Assessing Activation and Inactivation

  • Activation: From a holding potential of -100 mV, apply depolarizing steps in 10 mV increments (e.g., from -80 mV to +60 mV) for a duration of 50-100 ms (B15284909).

  • Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 500 ms pre-pulses ranging from -120 mV to 0 mV, followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).

Visualizations

Brevetoxin_Signaling_Pathway PbTx3 This compound (PbTx-3) VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 PbTx3->VGSC Na_influx Increased Na+ Influx VGSC->Na_influx Persistent Activation Depolarization Membrane Depolarization Na_influx->Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activation Ca_influx Increased Intracellular [Ca2+] VGCC->Ca_influx ERK_pathway ERK1/2 Pathway Activation Ca_influx->ERK_pathway Cellular_responses Altered Synaptic Plasticity & Cell Survival ERK_pathway->Cellular_responses

Caption: Signaling pathway of this compound in a neuron.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with Nav1.x) Seal Establish Giga-ohm Seal & Whole-Cell Configuration Cell_Culture->Seal Solution_Prep Prepare Extracellular & Intracellular Solutions Solution_Prep->Seal Pipette_Pulling Pull & Polish Micropipettes Pipette_Pulling->Seal Baseline Record Baseline Na+ Currents (Control) Seal->Baseline Toxin_App Perfuse with This compound Baseline->Toxin_App Post_Toxin Record Post-Toxin Na+ Currents Toxin_App->Post_Toxin IV_Curve Generate I-V Curves Post_Toxin->IV_Curve Gating_Analysis Analyze Activation & Inactivation Kinetics Post_Toxin->Gating_Analysis Single_Channel Single-Channel Analysis (if applicable) Post_Toxin->Single_Channel Interpretation Interpret Results IV_Curve->Interpretation Gating_Analysis->Interpretation Single_Channel->Interpretation

Caption: Experimental workflow for patch-clamp analysis.

References

Reducing non-specific binding in Brevetoxin-3 receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Brevetoxin-3 (PbTx-3) receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in this compound receptor assays?

Non-specific binding refers to the attachment of the radiolabeled this compound ([³H]PbTx-3) to components other than its specific target, the voltage-gated sodium channel (VGSC) at neurotoxin receptor site 5.[1][2][3][4][5][6] This can include the walls of the assay tube or plate, filter membranes, and other proteins in the sample.[1] High non-specific binding can mask the true specific binding signal, leading to inaccurate determination of binding affinity (Kd) and maximum binding capacity (Bmax), thereby compromising the reliability of the assay results.

Q2: What are the primary causes of high non-specific binding in my this compound assay?

Several factors can contribute to elevated non-specific binding:

  • Suboptimal Assay Buffer Composition: Incorrect pH, ionic strength, or the absence of appropriate blocking agents can promote non-specific interactions.

  • Poor Quality of Receptor Preparation: Contamination of the rat brain synaptosome preparation with other proteins or lipids can increase non-specific binding sites.

  • Inadequate Blocking: Insufficient or inappropriate blocking agents may fail to saturate all non-specific sites on the assay plate, filters, and within the membrane preparation.

  • Excessive Radioligand Concentration: Using a concentration of [³H]PbTx-3 that is too high can lead to increased binding to low-affinity, non-specific sites.

  • Improper Incubation Conditions: The temperature and duration of the incubation can influence hydrophobic and electrostatic interactions that contribute to non-specific binding.

  • Inefficient Washing Steps: Inadequate washing can leave unbound radioligand trapped in the filter or associated with the assay components, leading to a high background signal.

Q3: What is a good starting point for my assay buffer composition to minimize non-specific binding?

A commonly used and effective incubation buffer for [³H]PbTx-3 binding assays with rat brain synaptosomes consists of:

  • 50 mM Tris-Hepes buffer (pH 7.4)

  • 130 mM choline (B1196258) chloride

  • 5.5 mM glucose

  • 0.8 mM magnesium sulfate

  • 5.4 mM potassium chloride

  • 1 mg/mL Bovine Serum Albumin (BSA)

  • 0.01% (v/v) polyoxyethylene-10-tridecylether (a non-ionic detergent)[1]

It is recommended to start with a buffer of near-physiological pH and salt concentration.[7]

Experimental Protocol: [³H]PbTx-3 Radioligand Binding Assay

This protocol outlines a standard competitive radioligand binding assay using rat brain synaptosomes to determine the binding characteristics of this compound.

Materials:

  • [³H]PbTx-3 (specific activity ~15-30 Ci/mmol)

  • Unlabeled PbTx-3

  • Rat brain synaptosome membrane preparation

  • Incubation Buffer (see recommended composition above)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • 96-well microplate

  • Cell harvester

  • Scintillation counter

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_termination Termination & Wash cluster_detection Detection & Analysis P1 Prepare Reagents: - Radioligand ([³H]PbTx-3) - Unlabeled Ligand - Synaptosome Membranes - Buffers A1 Total Binding: [³H]PbTx-3 + Membranes P1->A1 A2 Non-Specific Binding: [³H]PbTx-3 + Membranes + Excess Unlabeled PbTx-3 P1->A2 A3 Competitive Binding: [³H]PbTx-3 + Membranes + Test Compound P1->A3 I1 Incubate at 0-4°C for 1-2 hours A1->I1 A2->I1 A3->I1 T1 Rapid Filtration (Cell Harvester, GF/C filters) I1->T1 T2 Wash filters with ice-cold Wash Buffer T1->T2 D1 Add Scintillation Cocktail T2->D1 D2 Count Radioactivity (Scintillation Counter) D1->D2 D3 Calculate Specific Binding (Total - NSB) D2->D3

Caption: Workflow for a [³H]PbTx-3 Radioligand Binding Assay.

Procedure:

  • Reagent Preparation: Prepare all buffers and solutions. Dilute the [³H]PbTx-3 and unlabeled PbTx-3 to the desired concentrations in the incubation buffer. A typical final concentration for [³H]PbTx-3 is around 1 nM.[1]

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Add 50 µL of [³H]PbTx-3 and 50 µL of incubation buffer.

    • Non-Specific Binding (NSB): Add 50 µL of [³H]PbTx-3 and 50 µL of a high concentration of unlabeled PbTx-3 (e.g., 1 µM).

    • Competitive Binding: Add 50 µL of [³H]PbTx-3 and 50 µL of the desired concentration of your test compound.

  • Initiate Binding: Add 100 µL of the rat brain synaptosome preparation (typically 50-100 µg of protein) to each well to start the reaction.[1][8] The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 0-4°C for 1-2 hours with gentle agitation to reach binding equilibrium.[1]

  • Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters into scintillation vials, add an appropriate volume of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for each condition.

    • Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For competitive binding, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

Troubleshooting Guide for High Non-Specific Binding

If you are experiencing high non-specific binding, systematically evaluate and optimize the following assay parameters.

Troubleshooting Flowchart:

G Start High Non-Specific Binding Observed Q1 Is your assay buffer optimized? Start->Q1 Action1 Adjust Buffer Components: - Check pH (7.4) - Increase BSA (0.1-1%) - Add/Optimize Detergent (0.01-0.05%) - Increase Ionic Strength (NaCl) Q1->Action1 No Q2 Are your washing steps adequate? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Optimize Wash Protocol: - Use ice-cold buffer - Increase wash volume - Increase number of washes Q2->Action2 No Q3 Are your incubation conditions optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Adjust Incubation: - Decrease temperature (e.g., 4°C) - Reduce incubation time (perform time-course experiment) Q3->Action3 No Q4 Is your receptor preparation of high quality? Q3->Q4 Yes A3_Yes Yes A3_No No Action3->Q4 Action4 Improve Membrane Prep: - Add extra wash/centrifugation steps - Optimize protein concentration Q4->Action4 No End NSB Reduced Q4->End Yes A4_Yes Yes A4_No No Action4->End

Caption: Troubleshooting Decision Tree for High Non-Specific Binding.

Optimization of Assay Buffer Components

The composition of your assay buffer is critical for minimizing non-specific interactions. Consider the following adjustments:

ComponentStarting ConcentrationConcentration RangePurpose & Remarks
Blocking Agent (BSA) 1 mg/mL (0.1%)[1]0.1% - 1% (w/v)Blocks non-specific binding sites on assay plates, tubes, and membranes. Other options include casein or non-fat dry milk.
Non-ionic Detergent 0.01% (v/v)[1]0.01% - 0.05% (v/v)Disrupts hydrophobic interactions. Common choices include Tween-20 or Triton X-100. Higher concentrations can disrupt membrane integrity.
Salt (e.g., NaCl) 130 mM (as choline chloride)[1]50 - 200 mMIncreases ionic strength to reduce non-specific electrostatic interactions.
pH 7.4[1]7.2 - 7.6The pH can influence the charge of the ligand and receptor. It's best to maintain a physiological pH.
Optimizing Incubation Time and Temperature
  • Temperature: Lowering the incubation temperature (e.g., to 4°C) can reduce hydrophobic interactions, which are a common cause of non-specific binding. However, this may also slow the specific binding kinetics, potentially requiring a longer incubation time to reach equilibrium.

  • Time: Conduct a time-course experiment to determine the optimal incubation time where specific binding reaches a plateau. Extending the incubation beyond this point may only serve to increase non-specific binding.

Enhancing Wash Steps
  • Buffer Temperature: Always use ice-cold wash buffer to minimize the dissociation of specifically bound ligand while effectively removing unbound ligand.

  • Volume and Repetitions: Increase the volume of wash buffer used for each wash and/or increase the number of wash steps to ensure complete removal of unbound [³H]PbTx-3.

By systematically addressing these potential sources of non-specific binding, researchers can significantly improve the quality and reliability of their this compound receptor assay data.

References

Brevetoxin-3 detoxification methods for contaminated samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detoxification of Brevetoxin-3 (PbTx-3) from contaminated samples.

Troubleshooting Guide

This guide addresses common issues encountered during this compound detoxification experiments.

Problem Possible Cause Troubleshooting Steps
Inconsistent or unexpected results in cell-based assays after detoxification. PbTx-3 Stock Solution Degradation: Improper storage can lead to degradation. The half-life of PbTx-3 in solution is 4-6 months.[1] Repeated freeze-thaw cycles can also degrade the toxin.- Ensure your stock solution is stored at -20°C and protected from light. - Prepare single-use aliquots to minimize freeze-thaw cycles. - Use freshly prepared solutions whenever possible.[1]
Incomplete Decontamination of Labware: Residual decontaminating agents like NaOH can affect cell viability.- Thoroughly rinse all decontaminated glassware and plasticware with sterile, deionized water before use.[2]
Adsorption to Labware: Brevetoxins are lipophilic and can adsorb to certain plastics.- Use polypropylene (B1209903) or glass labware when possible.[2] - If using polystyrene plates, pre-test for toxin adsorption.
Difficulty dissolving crystalline PbTx-3. Improper Solvent or Technique: PbTx-3 is a lipophilic molecule and requires an appropriate solvent.- Use anhydrous solvents such as acetone, ethanol, or methanol.[2] - Perform all dissolution steps in a certified chemical fume hood.[2] - Allow the vial of solid PbTx-3 to equilibrate to room temperature before opening to prevent condensation.[1]
Detoxification protocol appears ineffective (residual toxicity detected). Insufficient Reagent Concentration or Incubation Time: The effectiveness of chemical detoxification is dependent on these parameters.- For NaOH detoxification, ensure the concentration and incubation time are adequate. For example, 0.1 N NaOH for at least 10 minutes is effective for detoxifying PbTx-3.[3][4] Lower concentrations require significantly longer incubation times.[3] - Verify the temperature used for heat-based detoxification. Incubation at 500°C for 10-15 minutes is effective, while steam autoclaving at 122°C is not.[3]
Neutralization Step Incomplete: If using chemical detoxification, residual chemicals may interfere with downstream assays.- Ensure proper neutralization of the detoxification agent before proceeding with analytical verification or cell-based assays.
Interference in Analytical Validation (ELISA, LC-MS/MS). Matrix Effects: Components in the sample matrix can interfere with the assay.- For ELISA, nonspecific background signals can be an issue with complex matrices.[5] - For LC-MS/MS, isobaric compounds that are not separated chromatographically can cause interference.[6] Careful selection of column properties, mobile phase, and gradient elution is crucial.[6]
Antibody Cross-Reactivity (ELISA): The antibody used may cross-react with other brevetoxin (B15176840) analogs.- Be aware of the cross-reactivity profile of your specific ELISA kit. Some antibodies are highly specific to type-B brevetoxins.[7]

Frequently Asked Questions (FAQs)

1. What are the primary methods for detoxifying this compound in a laboratory setting?

The most common and well-documented methods for laboratory-scale detoxification of this compound are chemical inactivation and thermal degradation.

  • Chemical Inactivation: Treatment with a dilute sodium hydroxide (B78521) (NaOH) solution is effective. Soaking contaminated labware and waste in a 0.1 N NaOH solution for at least 10 minutes can detoxify PbTx-3 to below detectable limits.[3][4]

  • Thermal Degradation: Incineration at temperatures of at least 500°C for 10-15 minutes will destroy the toxin.[3] It is important to note that standard steam autoclaving (122°C, 30 min, 18 psi) is not a viable method for brevetoxin decontamination.[3]

2. How can I verify that my detoxification protocol has been successful?

Verification of detoxification should be performed using sensitive analytical methods. Commonly used techniques include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method that uses specific antibodies to detect brevetoxins.[8][9] The detection limit for brevetoxins in spiked oysters has been reported as 2.5 µ g/100 g of shellfish meat.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method for the quantification of brevetoxins.[10][11]

  • Receptor Binding Assay (RBA): This method measures the competitive displacement of a radiolabeled brevetoxin from its receptor site on voltage-gated sodium channels.

3. What are the essential safety precautions when handling this compound?

This compound is a potent neurotoxin and must be handled with extreme caution in a laboratory setting.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves. Double gloving is recommended.[12]

  • Engineering Controls: All work that may generate aerosols, including handling of powdered toxin, should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC).[13][14]

  • Spill Management: In case of a spill, immediately evacuate the area and restrict access.[1] Use an absorbent material to contain liquid spills. Decontaminate surfaces with a dilute NaOH solution.[1] All contaminated materials should be disposed of as hazardous waste.[1]

4. How should I dispose of this compound contaminated waste?

Contaminated waste must be properly detoxified before disposal.

  • Liquid Waste: Soak in a 0.1 N NaOH solution for a minimum of 10 minutes.[2]

  • Solid Waste (pipette tips, gloves, etc.): Soak in a 0.1 N NaOH solution for at least 10 minutes before placing in a designated hazardous waste container.[2]

  • Incineration: Alternatively, disposable waste can be incinerated at a temperature of at least 500°C for 10-15 minutes.[2]

Quantitative Data on Detoxification Methods

Method Conditions Efficacy Reference
Sodium Hydroxide (NaOH) Treatment 0.1 N NaOH, 10 minutes, room temperatureDetoxified PbTx-2 and PbTx-3 to below detection limits (<10 ng/ml)[3][4]
0.05 N NaOH, 4 hours, room temperatureAdequate for detoxification[3]
0.01 N NaOH, 16 hours, room temperatureAdequate for detoxification[3]
Heat Treatment 500°C, 10-15 minutesPotency of both PbTx-2 and PbTx-3 was destroyed[3]
122°C (steam autoclaving), 30 minutes, 18 psiNot sufficient to detoxify brevetoxins[3]

Detailed Experimental Protocols

Protocol 1: Chemical Detoxification of Labware and Surfaces using Sodium Hydroxide (NaOH)

Objective: To decontaminate laboratory glassware, equipment, and surfaces contaminated with this compound.

Materials:

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

  • Hazardous waste container

Procedure:

  • Prepare a 0.1 N NaOH solution.

  • For Labware: Completely immerse the contaminated items in the 0.1 N NaOH solution for a minimum of 10 minutes.

  • For Surfaces: Liberally apply the 0.1 N NaOH solution to the contaminated surface and let it sit for at least 10 minutes.

  • After the incubation period, thoroughly rinse the labware and surfaces with deionized water to remove any residual NaOH.

  • Dispose of the NaOH solution and any contaminated cleaning materials as hazardous waste according to your institution's guidelines.

Protocol 2: Preparation of this compound Stock and Working Solutions

Objective: To safely prepare stock and working solutions of this compound for experimental use.

Materials:

  • Crystalline this compound

  • Anhydrous solvent (e.g., acetone, ethanol, methanol)

  • Glass vials with PTFE-lined caps

  • Calibrated pipettes

  • Chemical fume hood

  • PPE (as listed above)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[1]

  • Perform all subsequent steps in a certified chemical fume hood.

  • Carefully weigh the desired amount of crystalline PbTx-3.

  • Dissolve the solid PbTx-3 in the chosen anhydrous solvent to a known concentration (e.g., 1 mg/mL) to create the stock solution.

  • For long-term storage, dispense the stock solution into smaller, single-use aliquots in glass vials. Seal the vials tightly and store them at -20°C.

  • To prepare a working solution, dilute the stock solution to the desired final concentration using an appropriate vehicle (e.g., saline, cell culture medium). Prepare working solutions fresh for each experiment.[1]

Visualizations

Detoxification_Workflow cluster_prep Preparation cluster_detox Detoxification cluster_verification Verification Contaminated_Sample Contaminated Sample (e.g., Labware, Liquid Waste) Chemical_Detox Chemical Detoxification (e.g., 0.1N NaOH for 10 min) Contaminated_Sample->Chemical_Detox Choose Method Thermal_Detox Thermal Detoxification (e.g., 500°C for 10-15 min) Contaminated_Sample->Thermal_Detox Choose Method Analytical_Testing Analytical Verification (ELISA, LC-MS/MS, RBA) Chemical_Detox->Analytical_Testing Thermal_Detox->Analytical_Testing Analytical_Testing->Chemical_Detox Detoxification Incomplete Analytical_Testing->Thermal_Detox Detoxification Incomplete Safe_Disposal Safe Disposal Analytical_Testing->Safe_Disposal Detoxification Confirmed Further_Use Further Use of Decontaminated Material Analytical_Testing->Further_Use Detoxification Confirmed

Caption: Workflow for this compound Detoxification and Verification.

Troubleshooting_Logic Start Inconsistent/Failed Detoxification Results Check_Protocol Review Detoxification Protocol (Concentration, Time, Temp) Start->Check_Protocol Check_Reagents Verify Reagent Quality and Preparation Check_Protocol->Check_Reagents Correct Correct_Protocol Adjust Protocol Parameters Check_Protocol->Correct_Protocol Incorrect Check_Validation Examine Analytical Validation Method Check_Reagents->Check_Validation OK Prepare_New_Reagents Prepare Fresh Reagents Check_Reagents->Prepare_New_Reagents Suspect Investigate_Interference Investigate Matrix Effects or Cross-Reactivity Check_Validation->Investigate_Interference Potential Issue Re-run_Experiment Re-run Experiment Correct_Protocol->Re-run_Experiment Prepare_New_Reagents->Re-run_Experiment Investigate_Interference->Re-run_Experiment

Caption: Troubleshooting Logic for Failed this compound Detoxification.

References

Troubleshooting low signal-to-noise in Brevetoxin-3 biosensor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise in Brevetoxin-3 (PbTx-3) biosensor assays.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can manifest as either a weak signal, high background, or both, ultimately compromising assay sensitivity and reliability. This guide provides a systematic approach to identifying and resolving the root causes.

Issue 1: Weak or No Signal

Question: Why am I getting a very low or no signal in my this compound competitive biosensor assay?

Answer: A weak or absent signal in a competitive assay format, where the signal is inversely proportional to the analyte concentration, suggests a failure in one or more key steps of the assay. The potential causes and solutions are outlined below.

Potential Cause Recommended Solution
Reagent Issues
Degraded this compound Standard or ConjugateEnsure proper storage of standards and conjugates at recommended temperatures (typically -20°C or lower). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Inactive AntibodyVerify the expiration date and storage conditions of the anti-Brevetoxin-3 antibody. If possible, test the antibody's activity using a positive control.
Incorrect Reagent ConcentrationOptimize the concentrations of the coating antigen (this compound conjugate) and the primary antibody through checkerboard titrations to find the optimal balance for a strong signal in the absence of free this compound.
Procedural Errors
Inefficient Immobilization of Coating AntigenEnsure the microplate or sensor surface is suitable for protein/hapten immobilization. Optimize coating conditions, including buffer pH (typically carbonate-bicarbonate buffer, pH 9.6), incubation time (e.g., overnight at 4°C), and concentration.
Insufficient Incubation TimesFollow the protocol's recommended incubation times for each step (e.g., competitive reaction, secondary antibody, substrate development). Consider increasing incubation times if the signal is consistently low.
Inadequate WashingInsufficient washing can leave behind unbound reagents that interfere with subsequent steps. Ensure a sufficient number of wash steps (typically 3-5) with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).
Sample-Related Issues
Low Analyte ConcentrationThe this compound concentration in the sample may be below the assay's limit of detection.[1] Consider concentrating the sample if feasible.
Matrix EffectsComponents in complex samples (e.g., shellfish extracts, plasma) can interfere with the antibody-antigen interaction.[1] Dilute the sample in an appropriate assay buffer to minimize these effects. It is also advisable to prepare standards in a similar matrix to the samples.[1]
Issue 2: High Background

Question: My assay shows a high signal in the blank and zero-standard wells, leading to a poor signal-to-noise ratio. What could be the cause?

Answer: High background in a competitive ELISA format indicates non-specific binding of assay components to the sensor surface, which obscures the specific signal. Here are the common causes and their solutions.

Potential Cause Recommended Solution
Blocking and Washing
Incomplete BlockingUse an effective blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS) and ensure sufficient incubation time (e.g., 1-2 hours at room temperature or 37°C) to saturate all non-specific binding sites on the surface.
Insufficient WashingIncrease the number and vigor of wash steps to remove unbound antibodies and other reagents that contribute to background noise.
Reagent Issues
High Concentration of Primary or Secondary AntibodyAn overly concentrated antibody can lead to non-specific binding. Titrate the antibodies to determine the optimal concentration that provides a good signal without increasing the background.
Cross-Reactivity of Secondary AntibodyEnsure the secondary antibody is specific to the primary antibody's species and isotype. Consider using pre-adsorbed secondary antibodies to minimize cross-reactivity.
Procedural Errors
Contaminated Reagents or BuffersUse high-purity water and fresh buffers. Filter-sterilize buffers if necessary to remove particulate matter that can contribute to background.
Extended Substrate IncubationOver-incubation with the substrate can lead to high background. Monitor the color development and stop the reaction when the zero-standard wells reach an optimal signal without excessive background.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of a competitive biosensor assay for this compound?

A1: In a typical competitive immunoassay for this compound, a known amount of this compound conjugate is immobilized onto a solid surface (e.g., a microplate well). The sample containing an unknown amount of this compound is then incubated with a limited amount of a specific anti-Brevetoxin-3 antibody. This mixture is added to the coated surface. The free this compound in the sample competes with the immobilized this compound for binding to the antibody. After a washing step to remove unbound reagents, a labeled secondary antibody that binds to the primary antibody is added. The signal generated by the label is inversely proportional to the concentration of this compound in the sample.

Q2: What are typical quantitative parameters for a this compound competitive ELISA?

A2: Quantitative parameters can vary depending on the specific kit and protocol. However, here are some representative values found in the literature.

ParameterTypical Value/Range
Limit of Detection (LOD) 0.0400 ng/mL in plasma[2]
Quantitative Detection Range 0.0400–2.00 ng/mL in plasma[2]
Antibody Dilution 1:2,000 to 1:4,000 for primary antibody[3]
Coating Antigen Concentration 1 µg/mL[4]
Incubation Times 30 minutes to 2 hours for competitive reaction[1][5]
Standard Curve Concentrations 0.0400, 0.0600, 0.200, 0.500, 2.00 ng/mL[2]

Q3: How does this compound exert its toxic effect, and how is this relevant to biosensor design?

A3: this compound binds to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[6][7] This binding causes the channels to open at more negative membrane potentials and to remain open for longer periods, leading to a persistent influx of sodium ions and cellular hyperexcitability.[6][7] While most immunosensors detect the physical presence of the toxin through antibody binding, some functional biosensors utilize this mechanism of action. For instance, cell-based biosensors may measure changes in cellular activity (e.g., membrane potential) in response to this compound.

Experimental Protocols

Key Experiment: Competitive ELISA for this compound

This protocol is a generalized example and may require optimization for specific antibodies and reagents.

  • Coating:

    • Dilute this compound-protein conjugate (e.g., PbTx-3-BSA) to 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 250 µL/well of wash buffer (PBS with 0.05% Tween-20).[4]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 2% skimmed milk powder in PBS) to each well.[4]

    • Incubate for 1-2 hours at 37°C.[4]

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound standards and samples in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of diluted anti-Brevetoxin-3 antibody for 30 minutes at 37°C.[4]

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP), diluted according to the manufacturer's instructions, to each well.

    • Incubate for 30 minutes at 37°C.[4]

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15 minutes at 37°C in the dark.[4]

    • Stop the reaction by adding 50 µL of 2M H₂SO₄ to each well.[4]

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

Brevetoxin3_Signaling_Pathway This compound Signaling Pathway PbTx3 This compound (PbTx-3) VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 PbTx3->VGSC Binds to Activation Shift in Voltage-Dependence of Activation VGSC->Activation Inactivation Inhibition of Inactivation VGSC->Inactivation Na_Influx Persistent Na+ Influx Activation->Na_Influx Inactivation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Excitability Increased Neuronal Excitability Depolarization->Excitability

Caption: this compound binds to site 5 of voltage-gated sodium channels, leading to persistent activation and increased neuronal excitability.

Brevetoxin3_Assay_Workflow Competitive Biosensor Assay Workflow for this compound cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating 1. Coat Surface with This compound Conjugate Blocking 2. Block Non-Specific Sites Coating->Blocking Sample_Ab 3. Incubate Sample/Standard with Anti-PbTx-3 Antibody Blocking->Sample_Ab Addition 4. Add Mixture to Coated Surface Sample_Ab->Addition Secondary_Ab 5. Add Labeled Secondary Antibody Addition->Secondary_Ab Substrate 6. Add Substrate Secondary_Ab->Substrate Read 7. Measure Signal Substrate->Read

Caption: A typical workflow for a competitive this compound biosensor assay, from surface preparation to signal detection.

Troubleshooting_Flowchart Troubleshooting Low Signal-to-Noise in this compound Assays cluster_weak_signal Weak Signal Troubleshooting cluster_high_background High Background Troubleshooting Start Low Signal-to-Noise Check_Signal Is the signal weak or absent? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Reagents Check Reagent Quality (Standards, Antibodies, Conjugates) Check_Signal->Reagents Yes Blocking_Wash Optimize Blocking and Washing Steps Check_Background->Blocking_Wash Yes End Assay Optimized Check_Background->End No Concentrations Optimize Reagent Concentrations (Coating Ag, Antibodies) Reagents->Concentrations Procedure Review Assay Procedure (Incubation Times, Washing) Concentrations->Procedure Procedure->Check_Background Ab_Concentration Check Antibody Concentrations Blocking_Wash->Ab_Concentration Contamination Check for Reagent Contamination Ab_Concentration->Contamination Contamination->End

Caption: A logical flowchart to diagnose and resolve common causes of low signal-to-noise in this compound biosensor assays.

References

Validation & Comparative

A Comparative Analysis of Brevetoxin-3 and Brevetoxin-2 Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of Brevetoxin-3 (PbTx-3) and Brevetoxin-2 (PbTx-2), two potent neurotoxins produced by the marine dinoflagellate Karenia brevis. While structurally similar, these toxins exhibit notable differences in their toxic potency depending on the experimental model and route of administration. This document summarizes key quantitative toxicity data, details the experimental protocols used for their assessment, and provides visual representations of their shared mechanism of action and common experimental workflows.

Data Presentation: Quantitative Toxicity Comparison

The toxicities of this compound and Brevetoxin-2 have been evaluated in various in vivo and in vitro models. The following tables summarize the key quantitative data for a direct comparison of their potency.

ToxinSpeciesRoute of AdministrationLD50 (µg/kg)95% Confidence IntervalReference
This compound (PbTx-3)MouseOral520370–730[1]
Brevetoxin-2 (PbTx-2)MouseOral66002900–14800[1]
This compound (PbTx-3)MouseIntraperitoneal (i.p.)~30Not Specified[2]
Brevetoxin-2 (PbTx-2)MouseIntraperitoneal (i.p.)~20Not Specified[2]

Table 1: In Vivo Acute Toxicity Data (LD50) . This table clearly illustrates that PbTx-3 is approximately 12.7 times more toxic than PbTx-2 when administered orally to mice.[1] However, their toxicities are more comparable when administered via intraperitoneal injection.[2]

ToxinCell LineAssayEndpointEC50Reference
This compound (PbTx-3)THP-1 MonocytesCytotoxicity (XTT)Cell Viability>10,000 nM[2]
Brevetoxin-2 (PbTx-2)THP-1 MonocytesCytotoxicity (XTT)Cell Viability478 nM[2]
This compound (PbTx-3)Rat Brain SynaptosomesReceptor BindingVGSC Binding~3-fold higher than PbTx-2[3]
Brevetoxin-2 (PbTx-2)Rat Brain SynaptosomesReceptor BindingVGSC Binding~3-fold lower than PbTx-3[2]
Brevetoxin-2 (PbTx-2)Jurkat E6-1Cellular ProliferationCell ProliferationMore cytotoxic than PbTx-3[4]
This compound (PbTx-3)Jurkat E6-1Cellular ProliferationCell ProliferationLess cytotoxic than PbTx-2[4]

Table 2: In Vitro Cytotoxicity and Receptor Binding Data . In contrast to the in vivo oral toxicity data, in vitro studies on human THP-1 monocytes demonstrate that PbTx-2 is significantly more cytotoxic than PbTx-3.[2] Receptor binding assays on rat brain synaptosomes indicate that PbTx-2 has a higher affinity for voltage-gated sodium channels (VGSCs) compared to PbTx-3.[2][3] Studies on Jurkat E6-1 cells also show PbTx-2 to be the more cytotoxic of the two.[4]

Mechanism of Action and Signaling Pathways

Both this compound and Brevetoxin-2 exert their primary toxic effects by binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in excitable cells like neurons.[3][5] This binding leads to persistent activation of the channels by shifting the activation voltage to more negative potentials and inhibiting channel inactivation.[6] The resulting influx of Na+ ions leads to membrane depolarization, uncontrolled nerve firing, and subsequent neurotoxicity.[5]

While the primary target is the same, some studies suggest differential downstream effects. For instance, PbTx-2 has been shown to inhibit the thioredoxin-thioredoxin reductase system, a key cellular antioxidant system, whereas PbTx-3 has no effect on this system.[1] This difference may contribute to variations in their overall toxicological profiles.

Below is a diagram illustrating the common signaling pathway activated by both brevetoxins.

Brevetoxin_Signaling_Pathway PbTx Brevetoxin-2 or this compound VGSC Voltage-Gated Sodium Channel (VGSC) Site 5 PbTx->VGSC Binds to Na_influx Increased Na+ Influx VGSC->Na_influx Causes persistent activation Depolarization Membrane Depolarization Na_influx->Depolarization AP_firing Repetitive Action Potential Firing Depolarization->AP_firing Ca_influx Secondary Ca2+ Influx (via VGCCs & NMDARs) Depolarization->Ca_influx Activates Neurotoxicity Neurotoxicity AP_firing->Neurotoxicity ERK_activation ERK1/2 Activation Ca_influx->ERK_activation CREB_phos CREB Phosphorylation ERK_activation->CREB_phos Gene_expression Altered Gene Expression (e.g., BDNF) CREB_phos->Gene_expression

Brevetoxin signaling pathway via VGSC activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Mouse Bioassay for LD50 Determination

This protocol is a standard method for determining the median lethal dose (LD50) of brevetoxins.

  • Animal Model: Healthy, female ICR mice, typically weighing 18-22g, are used.

  • Toxin Preparation: Brevetoxins are dissolved in a suitable vehicle, such as 5% Tween 60 in 0.9% saline.[7] A range of doses is prepared.

  • Administration: A single dose of the toxin preparation is administered to each mouse via the desired route (e.g., oral gavage or intraperitoneal injection).[8] A control group receives the vehicle only.

  • Observation: Mice are observed continuously for the first few hours and then periodically for up to 48 hours.[8] Signs of toxicity, such as respiratory distress, convulsions, and paralysis, are recorded. The time of death for each animal is noted.

  • Data Analysis: The LD50, the dose that is lethal to 50% of the animals, is calculated using statistical methods such as probit analysis.

In Vitro Cytotoxicity Assay (XTT Assay)

This protocol measures the cytotoxic effects of brevetoxins on a cell line, such as THP-1 human monocytes.

  • Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into a 96-well microplate at a density of 7 x 10^5 cells/mL (100 µL per well).[3]

  • Toxin Exposure: After a 2-hour resting period, cells are treated with various concentrations of Brevetoxin-2 or this compound.[3] Control wells receive the vehicle only. The plate is incubated for 24 hours.

  • XTT Reagent Addition: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture is added to each well according to the manufacturer's instructions. The plate is then incubated for another 4 hours.

  • Absorbance Measurement: The absorbance of the formazan (B1609692) product is measured at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The EC50 value, the concentration of toxin that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture Culture THP-1 Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Add Brevetoxin (PbTx-2 or PbTx-3) seed->treat incubate1 Incubate for 24h treat->incubate1 add_xtt Add XTT Reagent incubate1->add_xtt incubate2 Incubate for 4h add_xtt->incubate2 read Measure Absorbance incubate2->read analyze Calculate % Viability Determine EC50 read->analyze end End analyze->end

Workflow for in vitro cytotoxicity testing.

Conclusion

The comparative toxicity of this compound and Brevetoxin-2 is complex and highly dependent on the biological system and route of exposure being studied. While PbTx-3 is significantly more toxic than PbTx-2 when administered orally in mice, in vitro studies on immune cells show the opposite trend, with PbTx-2 exhibiting greater cytotoxicity. This discrepancy highlights the importance of considering metabolic and pharmacokinetic factors when extrapolating in vitro data to predict in vivo toxicity. Both toxins share a primary mechanism of action through the persistent activation of voltage-gated sodium channels, but potential differences in their interactions with other cellular targets, such as the thioredoxin reductase system, may also contribute to their distinct toxicological profiles. Further research is warranted to fully elucidate the factors contributing to these observed differences in toxicity.

References

A Comparative Guide to the Effects of Brevetoxin-3 and Saxitoxin on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Brevetoxin-3 (PbTx-3) and Saxitoxin (STX), two potent marine neurotoxins that target voltage-gated sodium channels (VGSCs). While both toxins disrupt normal neuronal function by interacting with these critical ion channels, their mechanisms of action, binding sites, and ultimate physiological effects are fundamentally different. Understanding these distinctions is paramount for research into ion channel pharmacology, toxicology, and the development of novel therapeutics.

Mechanism of Action: An Activator vs. a Blocker

The primary difference between this compound and Saxitoxin lies in their opposing effects on sodium channel function. This compound acts as a channel activator, whereas Saxitoxin is a potent channel blocker.

This compound (PbTx-3): The Activator

This compound, a lipid-soluble polyether toxin produced by the dinoflagellate Karenia brevis, binds to neurotoxin receptor site 5 on the α-subunit of the VGSC.[1][2][3][4][5] This binding does not block the channel but instead induces a conformational change that leads to persistent activation.[2][4] The key effects of PbTx-3 binding are:

  • Hyperpolarizing Shift in Activation: The voltage-dependence of channel activation is shifted to more negative potentials, meaning the channel opens at or near normal resting membrane potential.[2][3]

  • Inhibition of Inactivation: The toxin prevents the channel from properly inactivating, a crucial step for terminating the action potential.[2][3][5]

  • Prolonged Open Time: The mean open time of the channel is significantly extended.[3][5]

These actions collectively result in an uncontrolled and persistent influx of sodium ions (Na⁺) into the cell, leading to constant membrane depolarization, spontaneous nerve firing, and the symptoms of Neurotoxic Shellfish Poisoning (NSP).[1][6]

Saxitoxin (STX): The Blocker

Saxitoxin, a water-soluble neurotoxin produced by certain species of dinoflagellates and cyanobacteria, is one of the most potent known natural toxins.[7] It acts as a highly selective and reversible blocker of VGSCs.[7] STX binds to neurotoxin receptor site 1 , located at the outer pore of the channel.[1][7][8][9][10] Its mechanism is direct and effective:

  • Pore Occlusion: The STX molecule physically plugs the channel's pore, effectively preventing the passage of sodium ions into the cell.[7][8]

By blocking Na⁺ influx, Saxitoxin prevents the generation and propagation of action potentials in neurons and muscle cells.[1][8] This leads to a flaccid paralysis characteristic of Paralytic Shellfish Poisoning (PSP), with death often resulting from respiratory failure.[7]

G cluster_0 This compound (Activator) cluster_1 Saxitoxin (Blocker) PbTx3 This compound Site5 Binds to Site 5 on VGSC α-subunit PbTx3->Site5 Activation Persistent Activation Site5->Activation Shift Negative Shift in Activation Voltage Activation->Shift Inactivation Inhibition of Inactivation Activation->Inactivation Influx Uncontrolled Na+ Influx Activation->Influx Depolarization Sustained Membrane Depolarization Influx->Depolarization NSP Neurotoxic Shellfish Poisoning (NSP) Depolarization->NSP STX Saxitoxin Site1 Binds to Site 1 (Outer Pore) STX->Site1 Block Pore Blockade Site1->Block NoInflux Na+ Influx Prevented Block->NoInflux NoAP No Action Potential Propagation NoInflux->NoAP Paralysis Flaccid Paralysis NoAP->Paralysis PSP Paralytic Shellfish Poisoning (PSP) Paralysis->PSP

Figure 1. Signaling pathways for this compound and Saxitoxin.

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative parameters for this compound and Saxitoxin, derived from various experimental studies. Note that specific values can vary depending on the VGSC subtype, cell type, and experimental conditions.

ParameterThis compound (PbTx-3)Saxitoxin (STX)
Target Site Neurotoxin Receptor Site 5[1][2][3][4]Neurotoxin Receptor Site 1[1][7][8][9]
Primary Effect Channel Activation[2][4]Channel Blockade[7][8]
Effect on Na⁺ Current No significant change in peak amplitude[6]Complete inhibition[1][7]
Activation Voltage (V₁/₂) ** Shifts to more negative potentials[2][3]No direct effect; may cause a small hyperpolarizing shift in the inactivation curve[11]
Inactivation Voltage (V₁/₂) **Shifts to more negative potentials (e.g., -15.3 mV shift with 1 nM BTX-3)[6]No direct effect on inactivation kinetics
Effective/Inhibitory Conc. EC₅₀ ≈ 15 nM (for increased burst duration, PbTx-2)[12]IC₅₀ ≈ 1.2 - 2.2 nM (neuronal networks)[12]
Binding Stoichiometry 1:1 (Toxin:Channel)1:1 (Toxin:Channel)[8]
Physiological Syndrome Neurotoxic Shellfish Poisoning (NSP)[1]Paralytic Shellfish Poisoning (PSP)[1][7]

Experimental Protocols

The characterization of these toxins relies on specialized biophysical and pharmacological techniques. The methodologies for two key experiments are detailed below.

Electrophysiology: Whole-Cell Patch-Clamp Assay

This technique directly measures the ion flow through VGSCs in the membrane of a single cell, allowing for detailed characterization of toxin effects on channel kinetics.

Objective: To measure the effects of PbTx-3 or STX on the voltage-dependence of activation and inactivation, and on the amplitude of sodium currents.

Methodology:

  • Cell Preparation: Culture cells expressing the target VGSC subtype (e.g., HEK293 cells, primary neurons) on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution (e.g., Tyrode's solution).

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill with an internal solution designed to mimic the cell's cytoplasm.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential where most VGSCs are closed (e.g., -100 mV).

  • Data Acquisition (Baseline): Apply a series of voltage-step protocols to elicit sodium currents and establish baseline channel properties (e.g., current-voltage relationship, steady-state inactivation).

  • Toxin Application: Perfuse the recording chamber with the external solution containing a known concentration of PbTx-3 or STX.

  • Data Acquisition (Toxin): After a sufficient incubation period, repeat the voltage-step protocols to measure changes in sodium current amplitude, activation, and inactivation properties.

  • Data Analysis: Analyze the recorded currents to determine parameters such as peak current amplitude, V₁/₂ of activation and inactivation, and time constants.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Kᵢ) of a toxin for its receptor site on the sodium channel.

Objective: To determine the Kᵢ of unlabeled PbTx-3 or STX by measuring its ability to compete with a radiolabeled ligand for binding to VGSCs.

Methodology:

  • Membrane Preparation: Homogenize a tissue source rich in VGSCs (e.g., rat brain) to prepare a synaptosome or membrane fraction. Determine the total protein concentration of the preparation.

  • Assay Setup: In a series of microcentrifuge tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]saxitoxin for site 1, or a site 5-specific radioligand for PbTx-3), and varying concentrations of the unlabeled "competitor" toxin (PbTx-3 or STX).

  • Control Groups:

    • Total Binding: Membrane + radioligand only (no competitor).

    • Non-specific Binding: Membrane + radioligand + a saturating concentration of a known, high-affinity unlabeled ligand to block all specific binding sites.

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 4°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).

    • Plot the percentage of specific binding as a function of the log concentration of the competitor toxin to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Procedure cluster_3 Data Analysis A1 Cell Culture (e.g., HEK293 with VGSC) B1 Whole-Cell Patch-Clamp A1->B1 A2 Membrane Preparation (e.g., from rat brain) B2 Radioligand Binding Assay A2->B2 C1 Apply Voltage Protocols (Baseline) B1->C1 D1 Incubate Membrane with Radioligand & Competitor Toxin B2->D1 C2 Perfuse Toxin (PbTx-3 or STX) C1->C2 C3 Apply Voltage Protocols (Post-Toxin) C2->C3 E1 Measure Changes in: - Current Amplitude - Activation (V1/2) - Inactivation (V1/2) C3->E1 D2 Separate Bound/Unbound via Vacuum Filtration D1->D2 D3 Measure Radioactivity (Scintillation Counting) D2->D3 E2 Generate Competition Curve Calculate IC50 and Ki D3->E2

Figure 2. General experimental workflow for studying sodium channel toxins.

References

Unmasking Brevetoxin-3: A Comparative Guide to Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of brevetoxin (B15176840) detection, understanding the cross-reactivity of different immunoassays is paramount for accurate quantification. This guide provides an objective comparison of the performance of various immunoassay kits in detecting Brevetoxin-3 (BTX-3), supported by available experimental data.

Brevetoxins are a family of potent neurotoxins produced by the dinoflagellate Karenia brevis. Among them, this compound (BTX-3) is a significant analogue often used as a reference standard in analytical methods. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and sensitive method for detecting brevetoxins. However, the antibodies used in these kits can exhibit varying degrees of cross-reactivity with different brevetoxin analogues, impacting the accuracy of the results. This guide delves into the cross-reactivity profiles of commercially available immunoassay kits with a focus on BTX-3.

Quantitative Comparison of Immunoassay Kits

The following table summarizes the reported cross-reactivity of different brevetoxin analogues, with BTX-3 as the reference (100%), in various commercially available ELISA kits. This data is crucial for interpreting results when multiple brevetoxin analogues may be present in a sample.

Brevetoxin AnalogCommercial ELISA Kit 1 (Reported by Manufacturer) (%)[1][2]Commercial ELISA Kit 1 (Independently Verified) (%)[3][4]Commercial ELISA Kit 2 (Reported by Manufacturer) (%)[2]
PbTx-3 100 100 100
PbTx-150.1735
PbTx-210229.6102
Desoxy PbTx-2133Not Tested133
PbTx-5 (PbTx-B5)127144127
PbTx-613Not Tested13
PbTx-98344.183

Note: Data for "Commercial ELISA Kit 1" is presented from both the manufacturer's product information and an independent validation study. Discrepancies in cross-reactivity percentages can arise from different experimental conditions and lot-to-lot variability of the kits.

Experimental Protocols

The data presented in this guide is primarily derived from competitive ELISA formats. Below is a generalized experimental protocol typical for such assays.

Principle of Competitive ELISA

In a competitive ELISA for brevetoxin detection, a known amount of brevetoxin-enzyme conjugate competes with the brevetoxin present in the sample for binding to a limited number of anti-brevetoxin antibodies coated on a microtiter plate. The amount of enzyme-linked brevetoxin that binds to the antibody is inversely proportional to the concentration of brevetoxin in the sample. After a washing step to remove unbound substances, a substrate is added, and the resulting color development is measured. A standard curve is generated using known concentrations of a certified brevetoxin standard (typically BTX-3), from which the concentration of brevetoxin in the samples can be determined.[5][6][7]

Generalized Sample Preparation and Assay Procedure
  • Sample Extraction: For shellfish samples, a common procedure involves homogenization followed by extraction with a solvent like methanol (B129727) or acetone.[5][8] Seawater samples may be used directly or with a pretreatment solution.[1][8]

  • Dilution: Extracts are often diluted with a sample diluent provided in the kit to minimize matrix effects and bring the toxin concentration within the assay's linear range.[8]

  • Assay:

    • Standards and diluted samples are added to the antibody-coated microtiter wells.

    • A brevetoxin-horseradish peroxidase (HRP) conjugate is added to each well.

    • The plate is incubated, typically for 30 minutes to an hour at room temperature, to allow for competitive binding.[8][9]

    • The wells are washed to remove unbound reagents.

    • A substrate solution (e.g., TMB) is added, and the plate is incubated for a set time (e.g., 30 minutes) to allow for color development.[8]

    • A stop solution is added to terminate the reaction.

    • The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.[8]

Visualizing the Process and Relationships

To further clarify the experimental workflow and the basis of cross-reactivity, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay Procedure Sample Sample (Shellfish, Water) Extraction Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Add_Sample Add Sample/Standard to Well Dilution->Add_Sample Add_Conjugate Add Toxin-Enzyme Conjugate Add_Sample->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash1 Wash Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance

Caption: Workflow of a typical competitive ELISA for brevetoxin detection.

Cross_Reactivity_Concept cluster_toxins Brevetoxin Analogs cluster_antibody Antibody Binding BTX3 BTX-3 (Target Analyte) Antibody Anti-Brevetoxin Antibody BTX3->Antibody High Affinity (100% Reactivity) BTX2 BTX-2 BTX2->Antibody High Affinity (e.g., ~102% Reactivity) BTX1 BTX-1 BTX1->Antibody Low Affinity (e.g., ~5% Reactivity) Other_BTX Other Analogs Other_BTX->Antibody Variable Affinity

References

A Comparative Guide to Analytical Methods for Brevetoxin-3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection of Brevetoxin-3 (BTX-3), a potent neurotoxin produced by the dinoflagellate Karenia brevis. Accurate and reliable quantification of BTX-3 is crucial for ensuring seafood safety, advancing toxicological research, and developing effective mitigation strategies. This document presents a comparative analysis of established and novel detection methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.

Comparative Performance of Analytical Methods

The selection of an analytical method for brevetoxin (B15176840) quantification is influenced by several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes quantitative data from various validation and comparative studies, offering an overview of the performance of key methods.

MethodPrincipleSample MatrixRecovery (%)Within-Laboratory RSD (%)Between-Laboratory RSD (%)Limit of Detection (LOD)
Mouse Bioassay In vivo toxicityShellfish TissueN/A15-20N/A~40 µg STX eq/100g
ELISA ImmunoassayShellfish Tissue87 - 1366 - 1510 - 202.5 µ g/100g
Receptor Binding Assay In vitro bindingShellfish Tissue975 - 3114 - 31Not specified
LC-MS/MS Chromatography/MSShellfish Tissue73 - 11214 - 18Not specifiedNot specified

RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods within the scientific community.

Mouse Bioassay

The mouse bioassay has historically been the regulatory method for monitoring shellfish toxicity.[1][2][3] It measures the total toxicity of a sample.

  • Sample Preparation: Homogenize shellfish tissue.

  • Extraction: Extract toxins from the homogenized tissue using a suitable solvent, typically diethyl ether.[4]

  • Solvent Removal: Evaporate the solvent and reconstitute the residue in a solution suitable for injection.

  • Injection: Inject the extract intraperitoneally into mice.

  • Observation: Observe the mice for symptoms of neurotoxicity and record the time to death.

  • Quantification: Calculate the toxicity in Mouse Units (MU) based on the time of death, with one MU being the amount of toxin that kills a mouse in a specific timeframe.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and sensitive immunoassay that has become a viable alternative to the mouse bioassay.[1][5]

  • Sample Preparation: Homogenize shellfish tissue.

  • Extraction: Extract brevetoxins from the homogenized tissue using a solvent such as acetone.[5]

  • Dilution: Dilute the extract to fall within the dynamic range of the assay.

  • ELISA Procedure:

    • Coat microtiter plate wells with a brevetoxin-protein conjugate.

    • Add standards, controls, and diluted shellfish extracts to the wells, followed by the addition of anti-brevetoxin antibodies.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Quantification: Calculate the brevetoxin concentration in the samples by comparing their absorbance to a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive instrumental method that can identify and quantify individual brevetoxin analogs.[6][7]

  • Sample Preparation: Homogenize shellfish tissue.

  • Extraction: Extract the toxins using a solvent mixture, such as 80% methanol (B129727) in water.

  • Cleanup: Remove interfering matrix components using solid-phase extraction (SPE).

  • LC Separation: Inject the cleaned-up extract into a liquid chromatograph to separate the different brevetoxin analogs.

  • MS/MS Detection: Detect the separated toxins using a tandem mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity, monitoring the transition of a precursor ion to specific product ions for each brevetoxin analog.

  • Quantification: Quantify the individual brevetoxin analogs by comparing their peak areas to those of certified reference materials.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

Mouse_Bioassay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Homogenization Homogenize Shellfish Tissue Extraction Solvent Extraction (Ether) Homogenization->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Reconstitution Reconstitute Residue Evaporation->Reconstitution Injection Intraperitoneal Injection into Mice Reconstitution->Injection Observation Observe Symptoms & Time to Death Injection->Observation Calculation Calculate Toxicity (Mouse Units) Observation->Calculation

Caption: Workflow of the Mouse Bioassay for Brevetoxin Detection.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_quant Quantification Homogenization Homogenize Shellfish Tissue Extraction Solvent Extraction (Acetone) Homogenization->Extraction Dilution Dilute Extract Extraction->Dilution Addition Add Samples, Standards, Antibodies Dilution->Addition Coating Coat Plate Coating->Addition Incubation Incubation Addition->Incubation Washing1 Wash Plate Incubation->Washing1 SecondaryAb Add Secondary Antibody Washing1->SecondaryAb Incubation2 Incubation SecondaryAb->Incubation2 Washing2 Wash Plate Incubation2->Washing2 Substrate Add Substrate Washing2->Substrate Stop Stop Reaction Substrate->Stop Readout Measure Absorbance Stop->Readout Calculation Calculate Concentration vs. Standard Curve Readout->Calculation

Caption: Workflow of the ELISA for Brevetoxin Detection.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Homogenization Homogenize Shellfish Tissue Extraction Solvent Extraction (Methanol/Water) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Peak Integration MSMS_Detection->Data_Analysis Calculation Quantify against Reference Standards Data_Analysis->Calculation

Caption: Workflow of the LC-MS/MS for Brevetoxin Detection.

References

Inter-laboratory comparison of Brevetoxin-3 quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the inter-laboratory comparison of Brevetoxin-3 quantification methods for researchers, scientists, and drug development professionals. This guide provides an objective comparison of commonly used analytical techniques, supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and implementation.

This compound (PbTx-3), a potent neurotoxin produced by the dinoflagellate Karenia brevis, poses a significant threat to public health through the consumption of contaminated shellfish, leading to Neurotoxic Shellfish Poisoning (NSP). Accurate and reliable quantification of this compound in various matrices is crucial for regulatory monitoring, toxicological studies, and the development of effective mitigation strategies. This guide compares the performance of the most common methods used for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Receptor Binding Assay (RBA).

Data Presentation

The following table summarizes the quantitative performance of the key analytical methods for this compound quantification based on inter-laboratory validation studies.

MethodMatrixRecovery (%)Within-Laboratory Reproducibility (RSD %)Key AdvantagesKey Limitations
LC-MS/MS Shellfish (Oyster, Mussel, Clam)73 - 112[1][2]14 - 18[1][2]High specificity and sensitivity, can quantify multiple toxin analogs simultaneously.Requires expensive instrumentation and skilled personnel.
ELISA Shellfish, Seawater, Mammalian Body FluidsNot explicitly stated in percentages, but shows good correlation with other methods.[3]6 - 15[3]High throughput, relatively low cost, commercially available kits.Cross-reactivity with other brevetoxin (B15176840) analogs can lead to overestimation.[4]
Receptor Binding Assay (RBA) Shellfish, SeawaterNot explicitly stated in percentages, but provides a measure of biological potency.[5]5 - 31Measures the total toxic potential of a sample by assessing binding to the target receptor.Use of radioactive materials, may not differentiate between toxin analogs with different potencies.

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below to facilitate their implementation in a laboratory setting.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of this compound.

1. Sample Preparation (Shellfish Tissue)

  • Homogenization: Homogenize shellfish tissue to a uniform consistency.

  • Extraction:

    • Weigh 2 grams of homogenized tissue into a centrifuge tube.

    • Add 9 mL of 80% aqueous methanol (B129727).[6]

    • Vortex thoroughly and centrifuge to pellet the solids.[6]

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 9 mL of 80% aqueous methanol.

    • Combine the supernatants.[6]

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.[6]

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the brevetoxins with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.[6]

    • Gradient: A suitable gradient program is used to separate this compound from other matrix components.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay for the detection of brevetoxins.

1. Principle

A competitive ELISA format is commonly used. Brevetoxins in the sample compete with a labeled brevetoxin conjugate for binding to a limited number of anti-brevetoxin antibodies coated on a microplate. The resulting signal is inversely proportional to the concentration of brevetoxins in the sample.[3]

2. General Protocol

  • Add standards, controls, and samples to the antibody-coated microplate wells.

  • Add the brevetoxin-enzyme conjugate to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Receptor Binding Assay (RBA)

RBA is a functional assay that measures the total brevetoxin-like activity in a sample.

1. Principle

This assay is based on the competition between brevetoxins in the sample and a radiolabeled brevetoxin standard (e.g., [³H]PbTx-3) for binding to the voltage-gated sodium channel (VGSC) receptor site 5.[7] The amount of radioactivity bound to the receptor preparation is inversely proportional to the concentration of brevetoxins in the sample.

2. General Protocol

  • Prepare a receptor membrane fraction from a suitable source (e.g., rat brain synaptosomes).

  • In a multi-well plate, incubate the membrane preparation with the radiolabeled brevetoxin and the sample extract (or standard).

  • After incubation, separate the bound and free radiolabeled toxin by filtration.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Determine the concentration of brevetoxins in the sample by comparing the inhibition of radiolabel binding to a standard curve.

Mandatory Visualization

Diagram 1: this compound Signaling Pathway

Brevetoxin_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ VGSC->Na_in Persistent Na+ Influx Depolarization Membrane Depolarization Na_in->Depolarization Leads to Na_out Na+ PbTx3 This compound (PbTx-3) PbTx3->VGSC Binds to Site 5 AP Action Potential Firing Depolarization->AP Causes Neurotoxicity Neurotoxicity AP->Neurotoxicity Results in LCMSMS_Workflow start Start: Shellfish Sample homogenization Homogenization start->homogenization extraction Solvent Extraction (80% Methanol) homogenization->extraction cleanup Solid-Phase Extraction (SPE Cleanup) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Data Processing & Quantification analysis->quantification end End: This compound Concentration quantification->end

References

Brevetoxin-3 Binding Affinity to Voltage-Gated Sodium Channel Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of brevetoxin-3 (PbTx-3) to various voltage-gated sodium channel (Nav) isoforms, supported by experimental data. Brevetoxins, potent neurotoxins produced by the dinoflagellate Karenia brevis, target site 5 on the α-subunit of voltage-gated sodium channels, leading to channel activation at normal resting membrane potentials and inhibiting inactivation.[1][2] This disruption of normal channel function underlies the symptoms of Neurotoxic Shellfish Poisoning (NSP). Understanding the differential affinity of brevetoxins for various Nav isoforms is crucial for elucidating their tissue-specific effects and for the development of potential therapeutics.

Comparative Binding Affinities of this compound

The binding affinity of this compound to different rat and human Nav channel isoforms has been determined primarily through radioligand binding assays using [³H]-PbTx-3. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a higher affinity.

Nav IsoformDissociation Constant (Kd) [nM]Cell Line / SystemReference
Nav1.2 2.4 ± 0.2tsA-201 cells[2]
Nav1.4 1.8 ± 0.61tsA-201 cells[2]
Nav1.5 12 ± 1.4tsA-201 cells[2]
Nav1.6 Data not available-
Nav1.7 Appears resistant-[3][4]
Nav1.1, Nav1.3, Nav1.8, Nav1.9 Data not available-
Rat Brain Synaptosomes 2.9Rat brain synaptosomes[5]

Key Observations:

  • This compound exhibits high affinity for the neuronal isoform Nav1.2 and the skeletal muscle isoform Nav1.4, with Kd values in the low nanomolar range.[2]

  • The cardiac isoform, Nav1.5, displays a significantly lower affinity for PbTx-3, with a Kd value approximately 5-fold higher than that for Nav1.2 and Nav1.4.[2] This suggests a degree of isoform selectivity.

  • Studies on the peripheral sensory neuron isoform Nav1.7 indicate that it is largely resistant to modulation by PbTx-3.[3][4]

  • While a study on human Nav1.6 demonstrated that PbTx-3 shifts the voltage dependence of activation, a specific Kd value for binding was not reported.[6]

Experimental Protocols

The primary method for determining the binding affinity of this compound to sodium channels is the radioligand binding assay .

Radioligand Binding Assay

This method directly measures the interaction of a radiolabeled ligand ([³H]-PbTx-3) with its receptor (the sodium channel).

1. Membrane Preparation:

  • HEK-293 or tsA-201 cells are transfected with cDNA encoding the specific Nav channel α-subunit isoform of interest.

  • After incubation to allow for protein expression, the cells are harvested.

  • Cell membranes are isolated through a process of homogenization and centrifugation to create a membrane suspension.

2. Binding Reaction:

  • A fixed amount of the cell membrane preparation (e.g., 250 µg of protein) is incubated with varying concentrations of [³H]-PbTx-3 (e.g., 0.5–10 nM).[1]

  • The incubation is carried out in a binding buffer at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 3 hours).

3. Determination of Non-Specific Binding:

  • A parallel set of incubations is performed in the presence of a high concentration of unlabeled PbTx-3 (e.g., 1 µM). This unlabeled ligand will saturate the specific binding sites, so any remaining bound radioactivity is considered non-specific.

4. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

5. Quantification of Binding:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

6. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each [³H]-PbTx-3 concentration.

  • The specific binding data is then plotted against the concentration of [³H]-PbTx-3.

  • The resulting saturation curve is fitted using non-linear regression analysis to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]

Visualizations

This compound Signaling Pathway

Brevetoxin_Signaling_Pathway PbTx3 This compound (PbTx-3) Binding Binds to Neurotoxin Receptor Site 5 PbTx3->Binding NavChannel Voltage-Gated Sodium Channel (Nav) ActivationShift Shifts Voltage-Dependence of Activation to More Negative Potentials NavChannel->ActivationShift InactivationInhibition Inhibits Inactivation NavChannel->InactivationInhibition Binding->NavChannel NaInflux Persistent Na+ Influx ActivationShift->NaInflux InactivationInhibition->NaInflux Depolarization Membrane Depolarization NaInflux->Depolarization AP_Firing Spontaneous Action Potential Firing Depolarization->AP_Firing Neurotoxicity Neurotoxicity AP_Firing->Neurotoxicity

Caption: this compound signaling pathway.

Experimental Workflow for Determining Binding Affinity

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture with Nav Isoform Expression MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation with [³H]-PbTx-3 ± Unlabeled PbTx-3 MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation DataProcessing Calculate Specific Binding Scintillation->DataProcessing Analysis Non-linear Regression (Saturation Curve) DataProcessing->Analysis Results Determine Kd and Bmax Analysis->Results

Caption: Radioligand binding assay workflow.

References

Unraveling the Blockade: A Comparative Guide to the Efficacy of Brevetoxin-3 Antagonists in Halting Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various antagonists against Brevetoxin-3 (PbTx-3), a potent neurotoxin. Supported by experimental data, this document delves into the efficacy of these antagonists in blocking the activation of voltage-gated sodium channels (VGSCs), offering a critical resource for the development of potential therapeutics against neurotoxic shellfish poisoning.

This compound, a neurotoxin produced by the marine dinoflagellate Karenia brevis, exerts its toxic effects by binding to site 5 on the α-subunit of VGSCs.[1] This binding event leads to a hyperpolarizing shift in the channel's activation voltage and inhibits its inactivation, resulting in a persistent influx of sodium ions and continuous, uncontrolled nerve cell firing.[1] The development of effective antagonists to counter this channel activation is a key area of research. This guide compares the efficacy of prominent PbTx-3 antagonists, focusing on their binding affinities and mechanisms of action.

Quantitative Comparison of this compound Antagonist Efficacy

The following table summarizes the binding affinities of various antagonists for the brevetoxin (B15176840) receptor site on rat brain synaptosomes. The equilibrium dissociation constant (Ki) is a measure of the antagonist's binding affinity, where a lower Ki value indicates a higher affinity.

AntagonistAssay TypeSpecies/Cell LineEndpointValue (nM)Reference(s)
Brevenal (B10860830)Receptor Binding AssayRat Brain SynaptosomesKi98[2]
BrevenolReceptor Binding AssayRat Brain SynaptosomesKi661[2]
α-Naphthoyl-PbTx-3Receptor Binding AssayNot Specified--[3]
β-Naphthoyl-PbTx-3Receptor Binding AssayRat Brain SynaptosomesKi~0.5-4.6[4]
Biphenyl-PbTx AnalogueReceptor Binding AssayRat Brain SynaptosomesKi~0.5-4.6[4]
"Reverse β-naphthoyl-PbTx"Receptor Binding AssayRat Brain SynaptosomesKi~0.5-4.6[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for two central assays used to determine the efficacy of this compound antagonists.

Receptor Binding Assay

This in vitro assay measures the binding affinity of a compound to the brevetoxin receptor site on VGSCs, typically using a competitive displacement method with a radiolabeled brevetoxin.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes, which are sealed nerve terminals rich in VGSCs, from rat brain tissue through homogenization and differential centrifugation.

  • Binding Reaction: Incubate a known concentration of radiolabeled brevetoxin (e.g., [³H]PbTx-3) with the synaptosome preparation in the presence of varying concentrations of the unlabeled antagonist (the competitor).

  • Separation of Bound and Free Ligand: After reaching equilibrium, separate the synaptosome-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled brevetoxin (IC50). The equilibrium dissociation constant (Ki) of the antagonist can then be calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Patch-Clamp Electrophysiology

This technique directly measures the ion flow through sodium channels in response to PbTx-3 and the blocking effects of antagonists.

Methodology:

  • Cell Culture: Culture cells expressing the desired VGSC subtype (e.g., HEK293 cells stably transfected with a specific Nav subtype) under standard conditions.

  • Electrophysiological Recording:

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure all sodium channels are in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV) to elicit sodium currents.

  • Application of PbTx-3 and Antagonist:

    • Perfuse the bath with an extracellular solution containing a specific concentration of this compound to induce channel activation.

    • After observing the effect of PbTx-3, co-perfuse with the antagonist at various concentrations.

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step in the presence of PbTx-3 alone and with the antagonist.

    • Analyze the voltage-dependence of activation by fitting the normalized peak current-voltage relationship with a Boltzmann function to determine the half-activation voltage (V½). A reversal of the PbTx-3-induced negative shift in V½ indicates antagonist efficacy.

    • Measure the persistent sodium current to assess the antagonist's ability to restore channel inactivation.[6]

Signaling Pathways and Antagonist Action

This compound's binding to VGSCs initiates a cascade of events leading to neuronal hyperexcitability. Antagonists can interfere with this process at the initial binding step.

Brevetoxin_Signaling cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_influx Persistent Na⁺ Influx VGSC->Na_influx Persistent Activation PbTx3 This compound (PbTx-3) PbTx3->VGSC Binds to Site 5 Antagonist Antagonist (e.g., Brevenal, β-Naphthoyl-PbTx) Antagonist->VGSC Competitively Binds to Site 5 Blockade Blockade of Binding Site Depolarization Membrane Depolarization Na_influx->Depolarization Ca_influx Ca²⁺ Influx (via VGCCs & NMDARs) Depolarization->Ca_influx Excitotoxicity Neuronal Hyperexcitability & Excitotoxicity Depolarization->Excitotoxicity ERK_activation ERK1/2 Phosphorylation Ca_influx->ERK_activation ERK_activation->Excitotoxicity

Caption: Signaling pathway of this compound and the action of its antagonists.

The binding of PbTx-3 to site 5 of the VGSC leads to persistent channel activation and sodium influx, causing membrane depolarization.[3] This depolarization can subsequently activate other channels, leading to an influx of calcium and the activation of downstream signaling cascades, such as the phosphorylation of ERK1/2, ultimately resulting in neuronal hyperexcitability.[7] Antagonists like brevenal and β-naphthoyl-PbTx-3 act by competitively binding to the same site as PbTx-3, thereby preventing the toxin from binding and activating the channel.[2][8]

References

A Comparative Analysis of Brevetoxin-3 Metabolites in Shellfish: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of Brevetoxin-3 (BTX-3) and its metabolites in various shellfish species. It is intended for researchers, scientists, and drug development professionals working with marine biotoxins. The information presented herein is compiled from experimental data to facilitate an understanding of the species-specific metabolism of these potent neurotoxins.

Brevetoxins, a group of cyclic polyether neurotoxins produced by the dinoflagellate Karenia brevis, accumulate in filter-feeding shellfish, leading to Neurotoxic Shellfish Poisoning (NSP) in humans. The parent toxins, primarily Brevetoxin-2 (BTX-2), undergo metabolic transformation within shellfish, resulting in a complex profile of derivatives. BTX-3, a reduction product of BTX-2, is a significant component of this toxic profile and is itself subject to further metabolism. Understanding the differential metabolism of BTX-3 across various shellfish species is crucial for accurate risk assessment, the development of reliable detection methods, and for exploring the pharmacological potential of these compounds.

Comparative Quantitative Data of Brevetoxin (B15176840) Metabolites in Shellfish

The metabolism of brevetoxins is highly dependent on the shellfish species, leading to distinct metabolite profiles.[1] While some species rapidly metabolize the parent toxins into various derivatives, others may accumulate them with minimal alteration. The following tables summarize the quantitative findings from various studies, highlighting the differential accumulation and metabolism of BTX-3 and other key metabolites in several commercially important shellfish species. It is important to note that in many studies, toxin levels are reported as BTX-3 equivalents, which represent the total toxicity measured by a particular assay relative to the toxicity of BTX-3.

Shellfish SpeciesParent Toxin(s) DetectedMajor Metabolites DetectedQuantitative Remarks
Eastern Oyster (Crassostrea virginica)BTX-2BTX-3, Cysteine-BTX conjugates (S-desoxy BTX-B2, BTX-B2)Rapidly metabolizes BTX-2 to BTX-3 and cysteine conjugates.[2][3] BTX-3 is then eliminated largely unmetabolized within approximately two weeks.[2] Cysteine-PbTx can persist for up to 8 weeks.[2]
Pacific Oyster (Crassostrea gigas)BTX-2BTX-3, BTX-B1, BTX-B5Shows a more rapid transformation of BTX-2 to BTX-3 compared to Perna canaliculus.[4]
Greenshell Mussel (Perna canaliculus)BTX-2BTX-3, BTX-B1, BTX-B2, BTX-B3, BTX-B4, BTX-B5Exhibits more complex metabolic pathways compared to other bivalves, producing a wider range of metabolites.[4]
Hard Clam (Mercenaria mercenaria)-Cysteine and cysteine-sulfate conjugates of BTX-2, BTX-B1, S-desoxy BTX-B2, BTX-B2In some studies, parent toxins like BTX-2 and BTX-3 were not detected, while conjugate metabolites were prominent.[5]
New Zealand Cockle (Austrovenus stutchburyi)BTX-2BTX-3, BTX-B1, BTX-B5Accumulates a specific profile of metabolites.[1]
Invasive Green Mussel (Perna viridis)BTX-2BTX-3 and other metabolites (measured as PbTx-3 equivalents)Rapidly accumulates high concentrations of brevetoxins, with slower depuration rates compared to native oysters and clams.[5]

Experimental Protocols

Accurate analysis of brevetoxin metabolites relies on robust and standardized experimental procedures. The following sections detail the key methodologies for the extraction and analysis of these compounds from shellfish tissues.

Toxin Extraction from Shellfish Tissue

This protocol is a generalized procedure for the extraction of brevetoxins from shellfish tissue, based on common methodologies.

Materials:

  • Homogenized shellfish tissue

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 5 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Add 20 mL of 80% aqueous methanol to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 x g for 10 minutes to pellet the tissue debris.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process on the pellet with an additional 20 mL of 80% aqueous methanol to maximize recovery.

  • Combine the supernatants. The combined supernatant is now ready for cleanup and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for the sensitive and specific quantification of individual brevetoxin metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Methanol (95:5) with 0.1% formic acid and 2 mM ammonium formate.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the toxins.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each targeted brevetoxin metabolite (e.g., for BTX-3: m/z 897.5 -> 725.5).[6]

Visualizations

The following diagrams illustrate the key biological processes involved in brevetoxin metabolism and their mechanism of action.

Brevetoxin_Metabolism cluster_shellfish Shellfish Tissue BTX-2 BTX-2 BTX-3 BTX-3 BTX-2->BTX-3 Reduction BTX-B5 BTX-B5 BTX-2->BTX-B5 Oxidation Amino_Acid_Conjugates Amino Acid Conjugates (e.g., BTX-B1, BTX-B2) BTX-2->Amino_Acid_Conjugates Conjugation Experimental_Workflow Sample_Collection Shellfish Sample Collection Homogenization Tissue Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Data Analysis & Quantification Analysis->Quantification Signaling_Pathway BTX3 This compound VGSC Voltage-Gated Sodium Channel (VGSC) α-subunit Site 5 BTX3->VGSC Binds to Activation Persistent Channel Activation VGSC->Activation Influx Increased Na+ Influx Activation->Influx Depolarization Membrane Depolarization Influx->Depolarization Firing Repetitive Neuronal Firing Depolarization->Firing NSP Neurotoxic Shellfish Poisoning (NSP) Symptoms Firing->NSP

References

Synergistic Neurotoxicity: A Comparative Analysis of Brevetoxin-3 and Other Marine Toxins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the synergistic interactions of Brevetoxin-3 with other marine toxins, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of the synergistic effects of this compound (PbTx-3) with other significant marine toxins. The primary focus is on its well-documented synergy with ciguatoxin (CTX3C), with a comparative overview of the independent actions of saxitoxin (B1146349) and okadaic acid, for which synergistic data with PbTx-3 is not currently established.

This compound and Ciguatoxin: A Potent Partnership in Neurotoxicity

This compound, a potent neurotoxin produced by the dinoflagellate Karenia brevis, and Ciguatoxin-3C, produced by Gambierdiscus and Fukuyoa species, both target voltage-gated sodium channels (VGSCs), critical components of nerve cell communication.[1][2] While individually potent, their combined presence leads to a synergistic amplification of their toxic effects on the human Nav1.6 sodium channel, a key channel in the central and peripheral nervous system.[2]

A key study by Costas et al. (2023) demonstrated that the co-exposure to PbTx-3 and CTX3C results in a significant hyperpolarizing shift in both the activation and inactivation states of Nav1.6 channels, exceeding the effects of each toxin alone.[2][3] This synergistic action can lead to an enhanced disruption of normal neurological function. The study identified PbTx-3 as a partial agonist and CTX3C as a full agonist at these channels, helping to explain their powerful combined effect.[2][3]

Quantitative Analysis of Synergistic Effects on Nav1.6 Channels

The following table summarizes the quantitative data from electrophysiological studies on human Nav1.6 channels, illustrating the impact of PbTx-3, CTX3C, and their combination on channel gating properties.

Toxin/CombinationConcentrationEffect on V₁/₂ of Activation (mV)Effect on V₁/₂ of Inactivation (mV)Reference
Control ---46.8 ± 1.8[2]
This compound (PbTx-3) 1 nMHyperpolarizing Shift-62.1 ± 3.9[2]
Ciguatoxin (CTX3C) 0.0001 nMHyperpolarizing Shift-45.8 ± 3.3 (from control of -35.1 ± 1.2)[2]
PbTx-3 + CTX3C 1 nM + 0.0001 nMEnhanced Hyperpolarizing Shift Enhanced Hyperpolarizing Shift [2]

Note: Specific quantitative values for the synergistic shift in the V₁/₂ of activation for the combination were not explicitly provided in the referenced study but were described as an "enhanced effect."

Comparative Analysis with Other Marine Toxins

While the synergy between PbTx-3 and CTX3C is evident, data on similar interactions with other major marine toxins is scarce. Below is a comparative overview of the mechanisms of action for saxitoxin and okadaic acid, highlighting why their synergistic interaction with PbTx-3 may differ.

This compound vs. Saxitoxin

Saxitoxin (STX) , the primary toxin responsible for paralytic shellfish poisoning (PSP), also targets voltage-gated sodium channels. However, its mechanism is fundamentally different from that of PbTx-3. While PbTx-3 binds to site 5 on the α-subunit of the sodium channel, causing the channel to remain open, saxitoxin acts as a channel blocker by binding to site 1 at the outer pore of the channel.[4][5] This blocking action prevents the influx of sodium ions, leading to paralysis. One study that examined the respiratory effects of co-administered brevetoxin (B15176840) and saxitoxin in guinea pigs did not report a synergistic interaction, but rather distinct and opposing effects on ventilation.[4]

This compound vs. Okadaic Acid

Okadaic Acid (OA) , a causative agent of diarrheic shellfish poisoning (DSP), has a completely different cellular target. Okadaic acid and its analogs are potent inhibitors of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A).[6][7] By inhibiting these phosphatases, okadaic acid disrupts a wide range of cellular signaling pathways that are regulated by protein phosphorylation. There is no current scientific literature to suggest a direct synergistic effect between PbTx-3 and okadaic acid on a common molecular target.

Experimental Protocols

The following section details the key experimental methodology used to determine the synergistic effects of PbTx-3 and CTX3C.

Whole-Cell Patch-Clamp Electrophysiology

The synergistic effects of PbTx-3 and CTX3C on human Nav1.6 channels were investigated using the whole-cell patch-clamp technique.[2][8][9] This method allows for the direct measurement of ion channel activity in living cells.

Cell Culture and Transfection:

  • Human embryonic kidney (HEK-293) cells were stably transfected with the human Nav1.6 sodium channel α-subunit.

  • Cells were cultured in a controlled environment (e.g., 37°C, 5% CO₂) in a suitable growth medium supplemented with antibiotics to select for transfected cells.

Electrophysiological Recordings:

  • Whole-cell voltage-clamp recordings were performed at room temperature.

  • Borosilicate glass pipettes with a specific resistance (e.g., 2–4 MΩ) were filled with an internal solution containing ions that mimic the intracellular environment (e.g., CsF, NaCl, HEPES).

  • The external solution (bath) contained ions that mimic the extracellular environment (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • A giga-seal (>1 GΩ) was formed between the pipette tip and the cell membrane before rupturing the membrane to achieve the whole-cell configuration.

  • Voltage protocols were applied to elicit sodium currents. To study activation, cells were held at a negative potential (e.g., -100 mV) and then depolarized to a range of test potentials. To study inactivation, cells were held at various potentials before a depolarizing pulse.

  • The toxins (PbTx-3, CTX3C, or a combination) were applied to the bath solution at the desired concentrations.

  • Data acquisition and analysis were performed using specialized software (e.g., pCLAMP).

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows described, the following diagrams have been generated using Graphviz.

cluster_toxins Marine Toxins cluster_channel Voltage-Gated Sodium Channel (Nav1.6) cluster_effect Cellular Effect PbTx3 This compound (PbTx-3) Site5 Receptor Site 5 PbTx3->Site5 Binds (Partial Agonist) CTX3C Ciguatoxin (CTX3C) CTX3C->Site5 Binds (Full Agonist) Activation Persistent Channel Activation Site5->Activation Hyperpolarization Hyperpolarization of Activation & Inactivation Activation->Hyperpolarization Synergy Synergistic Neurotoxicity Hyperpolarization->Synergy

Signaling pathway of PbTx-3 and CTX3C synergy.

start Start: HEK-293 Cells with Nav1.6 Channels culture Cell Culture & Maintenance start->culture patch Whole-Cell Patch-Clamp Setup culture->patch giga Giga-seal Formation patch->giga whole_cell Achieve Whole-Cell Configuration giga->whole_cell control_rec Record Baseline Sodium Currents whole_cell->control_rec toxin_app Apply Toxin(s) (PbTx-3, CTX3C, or Combo) control_rec->toxin_app exp_rec Record Experimental Sodium Currents toxin_app->exp_rec analysis Data Analysis: Compare Gating Properties exp_rec->analysis end End: Determine Synergistic Effect analysis->end

Experimental workflow for electrophysiology.

cluster_pb_ctx PbTx-3 & CTX3C cluster_stx Saxitoxin cluster_oa Okadaic Acid pb_ctx_target Target: VGSC (Site 5) pb_ctx_mech Mechanism: Channel Activation pb_ctx_target->pb_ctx_mech pb_ctx_effect Effect: Synergistic Neurotoxicity pb_ctx_mech->pb_ctx_effect stx_target Target: VGSC (Site 1) stx_mech Mechanism: Channel Blockade stx_target->stx_mech stx_effect Effect: Paralysis stx_mech->stx_effect oa_target Target: Protein Phosphatases oa_mech Mechanism: Enzyme Inhibition oa_target->oa_mech oa_effect Effect: Diarrhea, Tumor Promotion oa_mech->oa_effect

References

Brevetoxin-3: A Comprehensive Guide to its Use as a Reference Standard in Marine Toxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Brevetoxin-3 (PbTx-3) as a reference standard for the analysis of marine toxins. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate reference materials and analytical methods for their work. This document outlines the performance of this compound in comparison to other relevant toxins and details the experimental protocols for its detection, supported by quantitative data and visual workflows.

Introduction to this compound

This compound (PbTx-3), a potent neurotoxin, is a member of the brevetoxin (B15176840) family of lipid-soluble polyether compounds.[1] These toxins are naturally produced by the marine dinoflagellate Karenia brevis, the organism responsible for harmful algal blooms (HABs), commonly known as "red tides".[1] The accumulation of these toxins in shellfish poses a significant threat to human health, leading to a condition known as Neurotoxic Shellfish Poisoning (NSP).[1] Accurate and reliable detection of brevetoxins is therefore crucial for seafood safety and public health monitoring. This compound serves as a critical certified reference material (CRM) for the analysis of marine toxins in research and regulatory settings.[2] Its stability and well-characterized properties make it an invaluable tool for method validation and quality control.[2]

Mechanism of Action: A Potent Activator of Voltage-Gated Sodium Channels

This compound exerts its neurotoxic effects by binding with high affinity to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve cells.[1][3] This binding event leads to a cascade of physiological responses:

  • Lowered Activation Potential: The voltage required to open the sodium channel is reduced, making the neuron more excitable.[3]

  • Persistent Activation: The channels remain open for a prolonged period, leading to a continuous influx of sodium ions.[3]

  • Inhibition of Inactivation: The normal process of channel closing is inhibited, resulting in repetitive firing of the nerve.[3]

This persistent activation of VGSCs disrupts normal neurological processes, leading to the symptoms associated with NSP.[3]

cluster_Membrane Cell Membrane VGSC_closed VGSC (Closed) VGSC_open VGSC (Open) VGSC_closed->VGSC_open Lowers Activation Potential VGSC_open->VGSC_open Inhibits Inactivation Depolarization Membrane Depolarization VGSC_open->Depolarization Na_out Na+ (Extracellular) Na_out->VGSC_open Na+ Influx Na_in Na+ (Intracellular) PbTx3 This compound PbTx3->VGSC_closed Binds to Site 5 Action_Potential Persistent Action Potential Depolarization->Action_Potential Neurotoxicity Neurotoxicity (NSP) Action_Potential->Neurotoxicity

Voltage-gated sodium channel activation by this compound.

Comparison of this compound with Alternative Reference Standards

The choice of a reference standard is critical for the accuracy and comparability of analytical results. While this compound is a widely used standard, other brevetoxin analogs and marine toxins are also available as certified reference materials.

Certified Reference MaterialSupplier ExamplesKey Characteristics
This compound (PbTx-3) Solution Sigma-Aldrich (TraceCERT®), MilliporeSigma [4][5]Produced and certified in accordance with ISO/IEC 17025 and ISO 17034.[4][5] Often selected as the reference for ELISA tests due to its lower LD50 compared to PbTx-2 and higher prevalence in shellfish.[3][6]
Brevetoxin-2 (PbTx-2) SolutionSupelco/MerckCertified Reference Material produced under ISO/IEC 17025 and ISO 17034.[4] It is the major analog produced by K. brevis.[3]
Brevetoxin-1 (PbTx-1) SolutionSigma-Aldrich (TraceCERT®)Produced and certified in accordance with ISO/IEC 17025 and ISO 17034.[4]
Okadaic AcidCifgaCertified Reference Material for diarrhetic shellfish poisoning (DSP) toxins.[7]
Domoic AcidCifgaCertified Reference Material for amnesic shellfish poisoning (ASP) toxins.
SaxitoxinCifgaCertified Reference Material for paralytic shellfish poisoning (PSP) toxins.

Performance Comparison of Analytical Methods for Brevetoxin Analysis

The two primary methods for the detection and quantification of brevetoxins are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Performance CharacteristicLC-MS/MSELISA
Principle Separation by chromatography followed by mass-based detection and quantification of specific toxin analogs.Immunoassay based on the competitive binding of antibodies to brevetoxins.
Specificity High; can distinguish between different brevetoxin analogs.Can exhibit cross-reactivity with multiple brevetoxin analogs.
Recovery 73% - 112% for various brevetoxins.[1][8]Matrix effects are a key consideration; not typically reported as a primary validation parameter.[4]
Precision (RSD) Within-laboratory reproducibility: 14% - 18% for PbTx-3.[1][8]CVs <10% for standards, <15% for samples.[4]
Limit of Detection (LOD) Toxin-dependent, in the low µg/kg range.[4]Seawater: ~0.031 ng/mL; Shellfish: ~11.25 ng/g.[4][9]
Throughput Lower; more time-consuming per sample.Higher; suitable for screening large numbers of samples.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Brevetoxin Analysis in Shellfish

This protocol is a composite based on established methods for the extraction and analysis of brevetoxins from shellfish matrices.[10]

1. Sample Preparation: Extraction and Cleanup

  • Materials: Homogenized shellfish tissue, Methanol (MeOH), Acetonitrile (ACN), Water (Milli-Q or equivalent), n-Hexane, Formic acid (FA), Ammonium (B1175870) formate, Solid Phase Extraction (SPE) cartridges (C18).

  • Extraction:

    • Weigh 2.0 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

    • Add 9 mL of 80% (v/v) aqueous methanol.

    • Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.

    • Decant the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Liquid-Liquid Partitioning:

    • Add 10 mL of n-hexane to the combined supernatant, mix, and allow layers to separate.

    • Discard the upper hexane (B92381) layer.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load the extract onto the cartridge.

    • Wash the cartridge with 5 mL of 25% aqueous methanol.

    • Elute the brevetoxins with 5 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: HPLC system with gradient elution coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.

    • Gradient: A suitable gradient to separate the brevetoxin analogs.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each brevetoxin analog (e.g., for PbTx-3).

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Homogenize Homogenized Shellfish Tissue (2g) Extract1 Extraction with 80% Methanol (9mL) Homogenize->Extract1 Centrifuge1 Vortex & Centrifuge Extract1->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Extract2 Re-extract Pellet Centrifuge1->Extract2 Supernatant2 Combine Supernatants Supernatant1->Supernatant2 Centrifuge2 Vortex & Centrifuge Extract2->Centrifuge2 Centrifuge2->Supernatant2 Hexane_Wash Liquid-Liquid Partitioning (n-Hexane) Supernatant2->Hexane_Wash SPE_Cleanup Solid Phase Extraction (C18 Cartridge) Hexane_Wash->SPE_Cleanup Elute Elute with Methanol SPE_Cleanup->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

LC-MS/MS workflow for brevetoxin analysis in shellfish.
Enzyme-Linked Immunosorbent Assay (ELISA) for Brevetoxin Detection in Seawater

This protocol is based on a competitive ELISA method for the detection of brevetoxins.[11][12][13]

1. Sample Preparation

  • Materials: Seawater sample, sample diluent.

  • Procedure: For seawater samples, a pretreatment or dilution step may be necessary as per the specific kit instructions.[9]

2. ELISA Procedure

  • Principle: This is a direct competitive ELISA. Brevetoxin in the sample competes with a brevetoxin-enzyme conjugate for binding to anti-brevetoxin antibodies coated on the microtiter plate wells. The color intensity is inversely proportional to the brevetoxin concentration.[14]

  • Steps:

    • Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microtiter plate.

    • Add the brevetoxin-enzyme conjugate to each well.

    • Incubate for a specified time to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution, which will react with the bound enzyme conjugate to produce a color.

    • Incubate for a set time to allow for color development.

    • Stop the reaction by adding a stop solution.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Calculate the concentration of brevetoxin in the samples by comparing their absorbance to the standard curve.

cluster_Assay Competitive ELISA Workflow Prepare_Samples Prepare Standards, Controls, & Samples Add_to_Plate Add to Antibody- Coated Plate Prepare_Samples->Add_to_Plate Add_Conjugate Add Brevetoxin- Enzyme Conjugate Add_to_Plate->Add_Conjugate Incubate_Bind Incubate (Competitive Binding) Add_Conjugate->Incubate_Bind Wash1 Wash Plate Incubate_Bind->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Calculate Calculate Concentration (vs. Standard Curve) Read_Absorbance->Calculate

Competitive ELISA workflow for brevetoxin detection.

Conclusion

This compound is an essential certified reference material for the accurate and reliable analysis of marine toxins. Its well-defined chemical properties and established toxicological profile make it a cornerstone for method validation in both research and regulatory monitoring. The choice between LC-MS/MS and ELISA for brevetoxin analysis will depend on the specific requirements of the study, with LC-MS/MS offering higher specificity for individual analogs and ELISA providing a high-throughput screening solution. By utilizing standardized protocols and appropriate reference materials like this compound, researchers can ensure the quality and comparability of their data in the critical field of marine biotoxin analysis.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Brevetoxin-3 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the potent neurotoxin Brevetoxin-3 (PbTx-3) necessitates stringent safety and disposal protocols to ensure a secure laboratory environment. This guide provides essential, step-by-step logistical and safety information for the proper handling and disposal of this compound, its contaminated materials, and spills.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, adherence to strict safety measures is paramount. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure through inhalation, ingestion, or dermal contact.[1][2]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]

  • Protective Clothing: A long-sleeved laboratory coat, smock, or coveralls should be worn.[2]

  • Gloves: Use of impervious gloves is required, with double gloving highly recommended.[2]

  • Face Protection: A face shield must be worn when there is a risk of splashing.[2]

All handling of this compound should occur within a certified chemical fume hood, biosafety cabinet, or glove box to minimize the risk of aerosol inhalation.[2] Work surfaces should be covered with plastic-backed absorbent pads, which must be disposed of as contaminated waste after use.[2]

Disposal Procedures: Chemical Inactivation and Incineration

Two primary methods are recommended for the effective detoxification and disposal of this compound: chemical inactivation and high-temperature incineration. It is crucial to note that steam autoclaving is not an effective method for detoxifying brevetoxins .[2][3][4]

1. Chemical Inactivation:

This method is suitable for liquid waste, as well as for decontaminating laboratory glassware, equipment, and disposable items. The recommended agent for chemical inactivation is a dilute solution of sodium hydroxide (B78521) (NaOH).[1][2]

2. High-Temperature Incineration:

Solid, disposable waste contaminated with this compound can be effectively disposed of through high-temperature incineration.[3][4] All contaminated materials, including PPE, should be collected in a clearly labeled hazardous waste bag.[1][2] This waste must then be disposed of through an approved hazardous waste program, which will typically involve incineration at a facility capable of reaching the required temperatures.

Quantitative Data for this compound Disposal

The following table summarizes the key quantitative parameters for the chemical inactivation of this compound.

ParameterValueApplicationCitation
Inactivating Agent0.1 N Sodium Hydroxide (NaOH)Liquid waste, glassware, equipment, disposable items[2][3][4]
Contact Time (0.1 N NaOH)10 minutesTo detoxify a lethal dose of PbTx-3[3][4]
Contact Time (0.05 N NaOH)4 hoursExtended incubation for lower concentration[4]
Contact Time (0.01 N NaOH)16 hoursExtended incubation for lower concentration[4]
Incineration Temperature≥ 500°CSolid disposable waste[3][4]
Incineration Time10 - 15 minutesTo destroy the potency of the toxin[3][4]

Experimental Protocol: Chemical Inactivation of this compound

This protocol details the step-by-step procedure for the chemical inactivation of this compound using a sodium hydroxide solution.

Materials:

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Appropriate acid for neutralization (e.g., hydrochloric acid)

  • Personal Protective Equipment (PPE)

  • Labeled hazardous waste containers

Procedure:

  • Preparation of Inactivation Solution: Prepare a fresh 0.1 N solution of Sodium Hydroxide (NaOH).[2]

  • Application to Waste:

    • Liquid Waste: Add the 0.1 N NaOH solution to the liquid waste containing this compound and ensure thorough mixing.[5]

    • Contaminated Surfaces and Equipment: Wash or soak glassware and equipment in the 0.1 N NaOH solution.[3][4]

    • Disposable Waste: Thoroughly soak disposable items such as pipette tips, gloves, and absorbent pads in the 0.1 N NaOH solution.[2][5]

  • Required Contact Time: Allow the NaOH solution to be in contact with the contaminated materials for a minimum of 10 minutes to ensure complete detoxification.[3][4][5]

  • Neutralization: After the inactivation period, neutralize the NaOH solution with an appropriate acid, such as hydrochloric acid.[2] Monitor the pH to ensure it is safe for disposal.

  • Final Disposal: Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local regulations.[2] Solid waste that has been decontaminated can be disposed of as regular laboratory waste, unless institutional policies require it to be treated as hazardous waste.

Spill Response Protocol

In the event of a this compound spill, immediate and appropriate action is critical.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[2]

  • Don PPE: Before attempting to clean the spill, put on the appropriate PPE as outlined above.[1][2]

  • Containment: For liquid spills, use an absorbent material to contain the spill.[1][2]

  • Decontamination: Decontaminate the spill area using a dilute sodium hydroxide (NaOH) solution.[1]

  • Disposal: All materials used for the spill cleanup, including absorbent pads and contaminated PPE, must be collected in a sealed, clearly labeled hazardous waste bag and disposed of according to institutional guidelines for hazardous waste.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound contaminated materials.

Brevetoxin3_Disposal_Workflow cluster_start Start: Contaminated Material cluster_type Identify Waste Type cluster_liquid Liquid Waste Disposal cluster_solid Solid Waste Disposal start This compound Contaminated Material waste_type Liquid or Solid Waste? start->waste_type chem_inactivation Chemical Inactivation (0.1N NaOH for 10 min) waste_type->chem_inactivation Liquid disposal_choice Disposal Method? waste_type->disposal_choice Solid neutralize Neutralize with Acid chem_inactivation->neutralize drain_disposal Dispose Down Drain with Water (Check Local Regulations) neutralize->drain_disposal incineration High-Temperature Incineration (>=500°C for 10-15 min) disposal_choice->incineration Incinerate solid_chem_inactivation Chemical Inactivation (Soak in 0.1N NaOH for 10 min) disposal_choice->solid_chem_inactivation Chemically Inactivate haz_waste Dispose as Hazardous Waste incineration->haz_waste solid_chem_inactivation->haz_waste

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Brevetoxin-3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Brevetoxin-3. Adherence to these guidelines is essential to mitigate the risks associated with this potent neurotoxin.

This compound, a cyclic polyether produced by the dinoflagellate Karenia brevis, is a potent neurotoxin that targets voltage-gated sodium channels.[1][2] Exposure can occur through inhalation of aerosols, ingestion, and dermal contact, leading to a range of adverse health effects.[3] Strict adherence to safety protocols is paramount to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent accidental exposure. All personnel must be trained in the proper use and disposal of PPE.

PPE CategoryItemSpecifications and Use
Respiratory Protection Full-face respirator with appropriate cartridgesRecommended for all procedures involving solid this compound or solutions, especially when aerosolization is possible.
Powered Air-Purifying Respirator (PAPR)An alternative for providing a higher level of respiratory protection and comfort during extended procedures.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double gloving is required. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently, especially if contaminated.
Eye and Face Protection Tightly fitting safety gogglesMust be worn under the full-face respirator to provide a secondary layer of protection.
Face shieldTo be worn over safety goggles when a full-face respirator is not in use, particularly during tasks with a high risk of splashes.
Body Protection Disposable solid-front laboratory coat or gown with tight-fitting cuffsMust be fully buttoned or secured. Should be made of a fluid-resistant material.
Chemical-resistant apronTo be worn over the lab coat when handling larger quantities of this compound solutions.
Foot Protection Closed-toe, chemical-resistant shoesMust be worn at all times within the laboratory. Disposable shoe covers should be used when there is a risk of spills.

Operational Plan: Safe Handling of this compound

All work with this compound must be conducted within a certified chemical fume hood, biosafety cabinet, or glove box to minimize the risk of inhalation exposure.[4]

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage in a designated receiving area.

  • Don appropriate PPE (at a minimum, lab coat, double gloves, and safety glasses) before handling the primary container.

  • Transport the unopened vial in a labeled, leak-proof, and non-breakable secondary container to the designated storage location.[4]

  • Store solid this compound at -20°C in its original, unopened vial.[2]

Preparation of Stock and Working Solutions:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Perform all weighing and solution preparation activities within a chemical fume hood.

  • Carefully weigh the desired amount of this compound.

  • Dissolve the solid in a suitable anhydrous solvent, such as acetone, ethyl acetate, methanol, or ethanol, to create a stock solution.[2]

  • For long-term storage, dispense the stock solution into smaller, single-use aliquots in tightly sealed glass vials and store at -20°C.

  • Prepare working solutions fresh for each experiment by diluting the stock solution with the appropriate vehicle.

Experimental Use:

  • Cover the work surface within the fume hood with plastic-backed absorbent pads to contain any potential spills.[4]

  • Use only compatible labware, such as polypropylene (B1209903) or glass, as this compound may adsorb to certain plastics.

  • Clearly label all solutions containing this compound.

  • After use, decontaminate all non-disposable equipment and work surfaces.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations. Steam autoclaving is not an effective method for detoxifying brevetoxins.[4]

Liquid Waste:

  • Collect all liquid waste containing this compound in a designated, labeled, and leak-proof hazardous waste container.

  • Chemically inactivate the liquid waste by adding a dilute sodium hydroxide (B78521) (NaOH) solution to a final concentration of 0.1 N and allowing it to react for at least 10 minutes.

  • After inactivation, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) before final disposal as hazardous chemical waste.

Solid Waste:

  • All disposable items, including gloves, lab coats, pipette tips, and absorbent pads, that have come into contact with this compound must be considered contaminated.

  • Soak disposable items in a 0.1 N NaOH solution for at least 10 minutes before placing them in a designated hazardous waste bag.

  • Alternatively, contaminated solid waste can be disposed of through high-temperature incineration at a licensed facility.

Quantitative Toxicity Data

While specific occupational exposure limits (PELs, TLVs) for this compound have not been established, the following toxicity data from animal studies underscore its high potency.

ParameterValueSpeciesRoute of Administration
LD₅₀ 520 µg/kgMouseOral
LD₅₀ 170 µg/kgMouseIntraperitoneal
LD₅₀ 94 µg/kgMouseIntravenous
LD₅₀ 4 ng/eggJapanese Rice Fish Embryos-

Source:[3]

Experimental Workflow and Safety Protocol Diagram

Brevetoxin3_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_decon Decontamination & Disposal Receiving Receiving and Inspection Storage Store at -20°C Receiving->Storage Secure Transport Prep_Solutions Prepare Stock and Working Solutions in Fume Hood Storage->Prep_Solutions Equilibrate to RT Experiment Conduct Experiment in Fume Hood Prep_Solutions->Experiment Decon_Equipment Decontaminate Equipment (0.1 N NaOH) Experiment->Decon_Equipment Decon_Surfaces Decontaminate Surfaces (0.1 N NaOH) Experiment->Decon_Surfaces Dispose_Liquid Dispose Liquid Waste (Chemical Inactivation) Experiment->Dispose_Liquid Dispose_Solid Dispose Solid Waste (Incineration or Chemical Inactivation) Experiment->Dispose_Solid Decon_Equipment->Storage Reuse

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.